molecular formula C12H10BrN B1276325 2-bromo-N-phenylaniline CAS No. 61613-22-7

2-bromo-N-phenylaniline

Cat. No.: B1276325
CAS No.: 61613-22-7
M. Wt: 248.12 g/mol
InChI Key: WAAWAHYRHUWAFM-UHFFFAOYSA-N
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Description

2-bromo-N-phenylaniline is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWAHYRHUWAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423762
Record name 2-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61613-22-7
Record name 2-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-phenylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic chemistry and potentially in drug discovery. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis, and visualizes key chemical workflows.

Core Chemical Properties and Data

This compound, with the CAS number 61613-22-7, is a substituted diphenylamine derivative. Its chemical structure, featuring a bromine atom on one of the phenyl rings, imparts specific reactivity and physical properties that are of interest in organic synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₀BrN--INVALID-LINK--[1]
Molecular Weight 248.12 g/mol --INVALID-LINK--[1]
CAS Number 61613-22-7--INVALID-LINK--[1]
Physical State Liquid--INVALID-LINK--[2], --INVALID-LINK--[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Predicted LogP 4.1927--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 12.03 Ų--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 1--INVALID-LINK--[1]
Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and characterization of this compound. The following table summarizes the available NMR and mass spectrometry data.

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)
¹³C NMR (CDCl₃) δ (ppm): 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1
Mass Spectrometry (ESI) m/z = 248, 250 (M+)

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for C-N bond formation. The two most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, are detailed below as generalized protocols.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl amines.[4]

Reactants:

  • 2-bromoaniline or aniline

  • Bromobenzene or 1,2-dibromobenzene

  • Copper catalyst (e.g., CuI, copper powder)

  • Base (e.g., K₂CO₃, KOH)

  • High-boiling polar aprotic solvent (e.g., NMP, DMF)

Methodology:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), the copper catalyst (0.1-1.0 eq.), and the base (2.0 eq.).

  • Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and stir for several hours to days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5][6]

Reactants:

  • 2-bromoaniline or aniline

  • Bromobenzene or 1,2-dibromobenzene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

Methodology:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the solvent.

  • Add the aryl halide (1.0 eq.), the aniline (1.0-1.2 eq.), and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the generalized workflows for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig Amination.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start Reactants: 2-Bromoaniline/Aniline Bromobenzene/1,2-Dibromobenzene Cu Catalyst, Base, Solvent U_Reaction High Temperature Reaction (150-210°C) U_Start->U_Reaction U_Workup Aqueous Workup & Extraction U_Reaction->U_Workup U_Purification Column Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start Reactants: 2-Bromoaniline/Aniline Bromobenzene/1,2-Dibromobenzene Pd Catalyst, Ligand, Base, Solvent B_Reaction Moderate Temperature Reaction (80-110°C) B_Start->B_Reaction B_Workup Filtration & Concentration B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: Generalized synthetic routes to this compound.

Potential Role of Diphenylamine Derivatives in Drug Discovery

While specific biological activities of this compound are not extensively documented, the broader class of diphenylamine derivatives has shown promise in various therapeutic areas. The following diagram illustrates a logical workflow for exploring the potential of such compounds in drug discovery.

Drug_Discovery_Logic cluster_screening Biological Screening Start Substituted Diphenylamine Scaffold (e.g., this compound) AntiInflammatory Anti-inflammatory Assays Start->AntiInflammatory Antimicrobial Antimicrobial Assays Start->Antimicrobial Anticancer Anticancer Assays Start->Anticancer SAR Structure-Activity Relationship (SAR) Studies Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical AntiInflammatory->SAR Antimicrobial->SAR Anticancer->SAR

Caption: Logical workflow for diphenylamine derivatives in drug discovery.

Conclusion

This compound is a readily synthesizable aromatic amine with defined spectroscopic properties. While its direct biological applications are yet to be fully explored, its structural motif is present in compounds with known biological activities. The synthetic protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential applications of this and related compounds in the fields of organic synthesis and medicinal chemistry. Further research into its physical properties and biological activity is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 2-bromo-N-phenylaniline (CAS: 61613-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a key chemical intermediate with applications in organic synthesis and as a precursor for biologically active molecules. This document details its chemical and physical properties, outlines established synthesis methodologies, discusses its relevance in medicinal chemistry, and provides essential safety information.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine. Its quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 61613-22-7[1]
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
Appearance Liquid[2]
Purity ≥97%[1]
Boiling Point Not explicitly available, but related compounds have high boiling points.
Storage Temperature Room Temperature, protected from light[1]
SMILES Brc1ccccc1Nc1ccccc1[1]

Synthesis Methodologies

Experimental Protocol 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diarylamines.[4]

Reactants:

  • 2-bromoiodobenzene or 1,2-dibromobenzene

  • Aniline

  • Copper(I) iodide (CuI) as the catalyst

  • Potassium carbonate (K₂CO₃) as the base

  • A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 2-bromoiodobenzene (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).

  • Add anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 140-160°C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A 2-bromoiodobenzene E This compound A->E Aryl Halide B Aniline B->E Amine C CuI / K₂CO₃ C->E Catalyst/Base D DMF, 140-160°C D->E Solvent/Temp

Ullmann Condensation Workflow
Experimental Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope.[5]

Reactants:

  • 2-bromoiodobenzene or 1,2-dibromobenzene

  • Aniline

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • A strong base, such as sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene as the solvent

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a reaction flask.

  • Add anhydrous toluene, followed by 2-bromoiodobenzene, aniline, and sodium tert-butoxide.

  • Seal the flask and heat the mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

G cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Aniline Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Pd(0) Product E This compound Reductive Elimination->E A 2-bromoiodobenzene A->Pd(0) B Aniline B->Pd(II) Complex C Pd₂(dba)₃ / XPhos C->Pd(0) D NaOtBu / Toluene D->Amine Coordination

Buchwald-Hartwig Amination Catalytic Cycle

Applications in Drug Development and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, its structural motif is of significant interest in medicinal chemistry. Diarylamines are present in numerous biologically active compounds.

A notable application of this scaffold is in the development of antimicrobial and anti-inflammatory agents. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from this compound, demonstrated significant biological activity.[6] These derivatives were found to be active against Gram-positive bacteria and exhibited superior in vitro anti-inflammatory activity compared to acetylsalicylic acid.[6] The anti-inflammatory effect was attributed to the inhibition of protease activity.[6]

This highlights the potential of this compound as a starting material for the synthesis of novel therapeutic agents.

G A N-(2-bromo-phenyl)-2-hydroxy-benzamide (Derivative of this compound) C Inhibition of Protease Activity A->C Inhibits B Protease B->C Targeted by D Reduced Inflammation C->D Leads to

Proposed Anti-inflammatory Mechanism

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Hazard Statements (based on related compounds):

  • Harmful if swallowed.[7]

  • May cause skin and eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust, vapor, mist, or gas.[7]

  • Wash thoroughly after handling.

Conclusion

This compound is a valuable building block in organic synthesis, with its primary utility in the construction of more complex molecules, including those with potential therapeutic applications. The Ullmann condensation and Buchwald-Hartwig amination provide reliable methods for its synthesis. The demonstrated biological activity of its derivatives underscores its importance for researchers in drug discovery and development. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 2-bromo-N-phenylaniline, a chemical compound of interest in various research and development applications. The information is presented to meet the needs of researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The core molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C12H10BrN[1][2][3]
Molecular Weight 248.12 g/mol [1][2]
CAS Number 61613-22-7[1][2][3]
Synonyms N-(2-Bromophenyl)aniline[2]
Physical Form Liquid[4]
Purity Typically ≥97%[2][4]

Molecular Structure and Information

The structural and informational properties of this compound are detailed below.

molecular_information Molecular Information for this compound compound This compound CAS: 61613-22-7 formula Molecular Formula C₁₂H₁₀BrN compound->formula weight Molecular Weight 248.12 g/mol compound->weight structure Key Structural Features Phenyl Group Bromo Substituent Aniline Moiety compound->structure

Molecular properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. As a commercially available research chemical, it is often utilized as a building block in organic synthesis.[1][3] Researchers should refer to specific literature or patents that describe the use of this compound in their field of interest for detailed experimental methodologies.

Signaling Pathways

Information regarding the direct involvement of this compound in specific biological signaling pathways is not extensively documented in publicly available literature. Its utility is primarily established in the context of chemical synthesis.[3] Further research would be required to elucidate any potential biological activity and associated signaling cascades.

References

An In-Depth Technical Guide to 2-bromo-N-phenylaniline: Structure, Nomenclature, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-phenylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. The document details its chemical structure, systematic and non-systematic nomenclature, and a summary of its key physicochemical and spectroscopic properties. A representative experimental protocol for its synthesis via Buchwald-Hartwig amination is provided, along with a logical workflow diagram. While the N-phenylaniline scaffold is present in many biologically active molecules, specific data on the biological activity and signaling pathway involvement of this compound is not extensively available in current literature. This guide serves as a foundational resource for researchers utilizing this compound in further studies.

Chemical Structure and Nomenclature

This compound is a diarylamine derivative characterized by a bromine substituent at the ortho-position of one of the phenyl rings.

IUPAC Name: this compound[1]

Synonyms:

  • N-(2-Bromophenyl)aniline[1]

  • 2-Bromodiphenylamine

  • Benzenamine, 2-bromo-N-phenyl-

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₂H₁₀BrN[1]

CAS Number: 61613-22-7[1]

Physicochemical and Spectroscopic Data

A compilation of the key physicochemical and computational data for this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 248.12 g/mol [1]
Appearance Colorless to red to green liquid
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents
LogP 4.1927[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
Number of Hydrogen Bond Acceptors 1[1]
Number of Hydrogen Bond Donors 1[1]
Number of Rotatable Bonds 2[1]

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The expected spectral characteristics are summarized in Table 2.

SpectroscopyData
¹H NMR Complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the nine aromatic protons, and a broad singlet for the N-H proton.
¹³C NMR Twelve distinct signals in the aromatic region (δ 110-150 ppm) due to the presence of two non-equivalent phenyl rings.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 247 and a characteristic isotopic peak (M+2) at m/z 249 with an intensity ratio of approximately 1:1, indicative of the presence of one bromine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through several cross-coupling methodologies, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent. These reactions facilitate the formation of the crucial carbon-nitrogen bond.[2][3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines due to its high efficiency and functional group tolerance.[2][3][4]

Reaction Scheme:

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of diarylamines. This method typically requires harsher reaction conditions compared to the Buchwald-Hartwig amination.[2][5]

Reaction Scheme:

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This protocol is based on established procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.

Materials:

  • 1,2-Dibromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), tBuXPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 1,2-dibromobenzene (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Experimental Workflow Diagram:

Buchwald_Hartwig_Synthesis reagents Reagents: - 1,2-Dibromobenzene - Aniline - Pd(OAc)₂ - tBuXPhos - NaOtBu - Toluene reaction_setup Reaction Setup: - Schlenk flask - Inert atmosphere - Add reagents reagents->reaction_setup 1 heating Reaction: - Heat to 100°C - Stir for 12-24h reaction_setup->heating 2 workup Workup: - Cool to RT - Dilute with EtOAc - Filter - Wash with H₂O & Brine heating->workup 3 purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification 4 product Product: This compound purification->product 5

Buchwald-Hartwig Synthesis Workflow

Potential Applications in Drug Discovery

While specific biological activities for this compound are not well-documented, the N-phenylaniline scaffold is a common motif in a variety of biologically active compounds. Derivatives of N-phenylaniline have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9][10] The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological potential.

Conclusion

This compound is a readily accessible synthetic building block with well-defined physicochemical and spectroscopic properties. Its synthesis can be reliably achieved through modern cross-coupling reactions such as the Buchwald-Hartwig amination. While direct evidence of its biological activity is currently limited, its structural features suggest that it is a promising scaffold for the development of new chemical entities in drug discovery and materials science. This guide provides a solid foundation for researchers interested in exploring the potential of this versatile molecule.

References

2-bromo-N-phenylaniline IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-bromo-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its applications in research and development, particularly in the synthesis of more complex molecular architectures.

The formal IUPAC name for the compound is This compound . It is also commonly referred to as N-(2-bromophenyl)aniline or N-(2-bromophenyl)benzenamine. This molecule is a derivative of diphenylamine, featuring a bromine atom on one of the phenyl rings at the ortho position relative to the amine bridge.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, solvent selection, and purification methods.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms N-(2-Bromophenyl)aniline[1]
CAS Number 61613-22-7[1]
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
Physical Form Liquid-
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
LogP (predicted) 4.1927[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]

Synthesis of this compound

The synthesis of this compound is typically achieved via a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction.[2] This method involves the reaction of an aniline with an aryl halide. The following protocol is a representative procedure for the synthesis of this compound from aniline and 1,2-dibromobenzene.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Objective: To synthesize this compound through a copper-catalyzed reaction between aniline and 1,2-dibromobenzene.

Reagents and Materials:

  • Aniline

  • 1,2-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent), 1,2-dibromobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable volume of a high-boiling polar solvent, such as NMP or DMF, to the flask to ensure adequate mixing and heating.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants Aniline 1,2-Dibromobenzene CuI (catalyst) K2CO3 (base) Flask Combine in Round-Bottom Flask Reactants->Flask Solvent NMP or DMF Solvent->Flask Heating Heat to 120-150 °C Stir for 24h Flask->Heating Ullmann Condensation Cooling Cool to Room Temp Heating->Cooling Dilution Dilute with Ethyl Acetate & Water Cooling->Dilution Extraction Separatory Funnel Wash with Brine Dilution->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. The diphenylamine core is recognized as a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets.[3]

Derivatives of substituted N-phenylanilines are being investigated for a variety of therapeutic applications, including their use as kinase inhibitors in oncology.[3] The ability to modify the this compound scaffold at the bromine position, as well as on the phenyl rings, allows for the systematic exploration of structure-activity relationships (SAR) in drug design. This makes this compound a key intermediate for medicinal chemists and professionals in drug development.

References

An In-depth Technical Guide to the Physical Properties of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-phenylaniline is an aromatic amine derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, details experimental protocols for their determination, and outlines a plausible synthetic workflow.

Core Physical Properties

While experimental data for some physical properties of this compound are not extensively reported in publicly available literature, a combination of catalog information and predictive models allows for a robust profile. The following tables summarize the key physical and chemical identifiers for this compound.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 61613-22-7
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol [1]
Synonyms N-(2-Bromophenyl)aniline

Table 2: Tabulated Physical Properties of this compound

PropertyValueNotes
Physical Form LiquidAt room temperature.
Melting Point Not available---
Boiling Point Not available---
Density Not available---
Solubility Not availableExpected to be soluble in common organic solvents like toluene, and sparingly soluble in water, similar to other N-phenylaniline derivatives.[2]
LogP (Predicted) 4.1927Indicates high lipophilicity.[1]
Topological Polar Surface Area (TPSA) 12.03 ŲSuggests good membrane permeability.[1]

Experimental Protocols

The determination of key physical properties is fundamental in chemical research. The following are detailed, generalized methodologies for the experimental determination of properties for which specific data on this compound is lacking.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer, and a viewing lens.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

  • Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is connected to a condenser.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, toluene) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The mixture is allowed to stand, and the undissolved solute is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods provide efficient routes for the formation of the crucial carbon-nitrogen bond.

A plausible synthetic route for this compound is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. In this case, 1-bromo-2-iodobenzene or a similar di-halogenated benzene could be reacted with aniline.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Workup & Purification cluster_product Final Product Reactant1 2-Bromoaniline Reaction Pd Catalyst Ligand Base Solvent (e.g., Toluene) Heat Reactant1->Reaction Reactant2 Iodobenzene Reactant2->Reaction Workup Aqueous Workup Reaction->Workup Reaction Mixture Extraction Solvent Extraction Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Product This compound Purification->Product Pure Product

References

An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various high-value organic molecules. The document delves into the core reactivity of this compound, focusing on its participation in seminal cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation for the synthesis of carbazoles. Furthermore, this guide outlines the stability profile of this compound, including recommended storage conditions and potential degradation pathways. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are provided to support researchers and professionals in the effective utilization and handling of this versatile chemical building block.

Introduction

This compound is a diarylamine derivative of significant interest in organic synthesis. Its structure, featuring a bromo-substituted aromatic ring and a secondary amine linkage, provides two reactive sites for carbon-carbon and carbon-nitrogen bond formation. This unique structural motif makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. Understanding the reactivity and stability of this compound is paramount for its efficient and safe application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀BrN
Molecular Weight 248.12 g/mol
Appearance Liquid
Purity ≥97%
Storage Temperature Room Temperature, protect from light

Chemical Reactivity

This compound is a versatile substrate for a variety of cross-coupling reactions, primarily leveraging the reactivity of the aryl bromide and the N-H bond. The most significant applications of this compound are in the synthesis of triarylamines and carbazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can act as the amine component, reacting with various aryl halides or triflates to yield triarylamine structures. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination of the triarylamine product.

Logical Relationship for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 2_bromo_N_phenylaniline This compound Reaction Buchwald-Hartwig Amination 2_bromo_N_phenylaniline->Reaction Aryl_Halide Aryl Halide (Ar'-X) Aryl_Halide->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOt-Bu) Base->Reaction Product N-Aryl-2-bromo-N-phenylaniline Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination.

The yield of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes yields for the coupling of bromobenzene with various secondary aryl amines, providing an indication of the expected efficiency for reactions involving this compound.[1]

AmineLigandBaseSolventTemperature (°C)Yield (%)
Carbazolet-BuXPhost-BuOLiToluene10098
DiphenylamineXPhosCs₂CO₃Toluene10097
PhenoxazineXPhost-BuONaToluene100>99
PhenothiazineDavePhost-BuOLiToluene10099
9,9-dimethyl-9,10-dihydroacridinet-BuXPhosCs₂CO₃Toluene10098

The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a secondary amine, which can be adapted for this compound.

  • Reaction Setup: In a glovebox, a vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%), a phosphine ligand (e.g., t-BuXPhos, 4 mol%), and a base (e.g., t-BuOLi, 1.5 mmol).

  • Solvent Addition: Anhydrous toluene (5 mL) is added to the vial.

  • Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C for the specified time (typically 4-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triarylamine.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Setup Combine Reactants, Catalyst, Ligand, Base Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Reaction Heat and Stir Solvent->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This compound can serve as the organohalide partner, reacting with a variety of aryl or vinyl boronic acids or esters to form a new carbon-carbon bond. This reaction is instrumental in synthesizing substituted diarylamines, which are precursors to carbazoles and other functional materials.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 2-Aryl-N-phenylaniline RedElim->Product Reactant_ArylHalide This compound Reactant_ArylHalide->OxAdd Reactant_BoronicAcid Ar'-B(OH)₂ Reactant_BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The following table presents the yields for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, demonstrating the versatility of this reaction.[2]

Bromoaniline SubstrateBoronic EsterCatalystBaseSolventTemperature (°C)Yield (%)
2-bromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF/H₂O8091
2-bromo-4-fluoroanilinePhenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF/H₂O8097
2-bromoaniline4-Methoxyphenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF/H₂O8095
2-bromoaniline4-Chlorophenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF/H₂O8085
2-bromoaniline3-Thienylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF/H₂O8088

The following is a general protocol for the Suzuki-Miyaura coupling of an ortho-bromoaniline.

  • Reaction Setup: A reaction tube is charged with the ortho-bromoaniline (1.0 equiv), the boronic ester (1.5 equiv), a palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: A mixture of 2-MeTHF and water (e.g., 5:1) is added.

  • Reaction: The tube is sealed, and the mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup Combine Bromoaniline, Boronic Ester, Catalyst, Base Start->Setup Solvent Add Solvent Mixture Setup->Solvent Reaction Heat and Stir Solvent->Reaction Workup Cool, Extract with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Ullmann Condensation for Carbazole Synthesis

The intramolecular Ullmann condensation of this compound derivatives is a classic and effective method for the synthesis of the carbazole core structure. This reaction typically involves a copper catalyst and proceeds at elevated temperatures. The reaction is believed to proceed through an oxidative addition of the aryl bromide to a Cu(I) species, followed by intramolecular C-N bond formation.

Signaling Pathway for Ullmann Condensation

Ullmann_Condensation Substrate This compound Reaction Intramolecular Ullmann Condensation Substrate->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Base Base Base->Reaction High_Temp High Temperature High_Temp->Reaction Product Carbazole Reaction->Product

Caption: Key requirements for the Ullmann condensation to form carbazoles.

The following table provides examples of yields for the copper-catalyzed C-N cross-coupling of carbazoles with 2-bromopyridine derivatives, which is analogous to the intramolecular cyclization of this compound.[3]

Carbazole2-Bromopyridine DerivativeCatalystLigandBaseYield (%)
9H-Carbazole2-BromopyridineCuCl1-methyl-imidazolet-BuOLi95
3,6-di-tert-butyl-9H-carbazole2-BromopyridineCuCl1-methyl-imidazolet-BuOLi92
9H-Carbazole2-Bromo-6-methylpyridineCuCl1-methyl-imidazolet-BuOLi90
  • Reaction Setup: A mixture of the this compound derivative (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction vessel.

  • Solvent Addition: A high-boiling polar solvent such as DMF or 1,4-dioxane is added.

  • Reaction: The mixture is heated to a high temperature (typically 120-180 °C) and stirred for an extended period (12-48 hours).

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Stability

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis.

Storage and Handling

Based on available safety data sheets, this compound should be stored at room temperature, protected from light. It is important to keep the container tightly closed in a dry and well-ventilated place.

Incompatibilities

This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions.

Degradation Pathways

While specific degradation studies on this compound are not extensively reported, potential degradation pathways can be inferred from the chemistry of similar compounds, such as other haloanilines.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-Br and C-N bonds can occur. The kinetics of thermal degradation for related compounds have been studied, and for some aromatic compounds, decomposition follows first-order kinetics.[4]

  • Photodegradation: Aromatic amines are susceptible to photodegradation, especially in the presence of UV light. The process can involve the generation of reactive oxygen species, leading to hydroxylation of the aromatic rings and potential dehalogenation. The photodegradation of chloroanilines has been shown to follow pseudo-first-order kinetics.[5][6]

Stability Testing

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.

The following is a general protocol for a forced degradation study, which should be adapted and optimized for this compound.[7][8]

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A dark control should be run in parallel.

  • Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically HPLC with UV or MS detection.

  • Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.

Logical Flow for a Forced Degradation Study

Forced_Degradation_Flow Start Start with Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Withdraw Samples at Different Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Evaluation Quantify Degradation and Identify Degradants Analysis->Evaluation End Establish Stability Profile Evaluation->End

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its reactivity being central to the construction of complex nitrogen-containing molecules. Its participation in key cross-coupling reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation highlights its importance. A thorough understanding of the optimal conditions for these reactions, as presented in this guide, is crucial for achieving high yields and purity. Concurrently, an awareness of its stability profile, including proper storage, handling, and potential degradation pathways, ensures its integrity and safe use. The provided protocols and data serve as a foundational resource for researchers and professionals to effectively harness the synthetic potential of this compound. Further quantitative studies on the degradation kinetics of this specific molecule would be beneficial for a more complete understanding of its long-term stability.

References

2-bromo-N-phenylaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 2-bromo-N-phenylaniline

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available safety data. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific use case.

Executive Summary

This compound is an aromatic amine with applications in chemical synthesis. Due to its structural characteristics, it is classified as a hazardous substance requiring stringent safety protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, personal protective equipment (PPE) recommendations, emergency measures, and disposal guidelines. The primary hazards associated with this compound include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for organ damage through prolonged or repeated exposure.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to the protocols outlined in this document is critical to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are acute toxicity and target organ toxicity with repeated exposure.[1][3]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[1][2][3]
Acute Toxicity, Inhalation (dust/mist)3H331: Toxic if inhaled.[1]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[1][2][4]
Hazardous to the Aquatic Environment, Short-Term (Acute)1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Long-Term (Chronic)1H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1][3]

Hazard Pictograms:

alt text

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Health Hazard: Indicates specific target organ toxicity.

  • Environment: Indicates hazards to the aquatic environment.

Toxicological and Physical Properties

While comprehensive toxicological data for this compound is not thoroughly investigated, information from supplier SDSs and data for related aromatic amines provide critical insights into its potential effects. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (blue discoloration of the blood), which may be delayed by 2 to 4 hours. General effects of aromatic amines can include headache, cardiac dysrhythmia, a drop in blood pressure, and spasms.[1] There is also a danger of cumulative effects.[1]

Quantitative Toxicological Data

TestSpeciesRouteValueRemarks
LD50RatOral456 mg/kg(RTECS)
LD50RatDermal536 mg/kg(External MSDS)
Acute Tox. Est.-Inhalation0.6 mg/l (4 h, dust/mist)(Expert judgment)

Physical and Chemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀BrN[2]
Molecular Weight172.02 g/mol [2][3]
AppearanceSolidified mass or fragments, Light brown[5]
Melting Point24 - 28 °C[5][6]
Boiling Point229 °C[5][6]
Density1.52 g/mL at 25 °C[5][6]
Flash Point110 °C (closed cup)[5]
Water SolubilityInsoluble[6]
log Pow (Octanol/Water)2.11[3][5]

Note: No specific experimental protocols for the LD50 studies were provided in the reviewed safety data sheets.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[4][7] Provide appropriate exhaust ventilation at places where dust is formed.[3][5]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.

Body PartRecommended ProtectionStandards/Specifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.[3][9]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][7][10]
Skin Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use and use proper glove removal technique.[3][7] Clothing: Wear a long-sleeved laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[3][7]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Respiratory For operations that may generate dust, a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95 or P1) is necessary if engineering controls are insufficient.[5] For higher-risk scenarios, a full-face particle respirator or a full-face supplied-air respirator may be required.[5]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[7][10]
General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.[3][5][11]

  • Do not breathe dust or substance/mixture.[4]

  • Wash hands and face thoroughly after handling.[12]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][12]

  • Immediately change contaminated clothing and wash it before reuse.[2]

  • Apply preventive skin protection.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency. First aiders must protect themselves. Always show the Safety Data Sheet to the attending physician.[3][4]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3][4] Call a POISON CENTER or doctor immediately.[1][12]
Skin Contact Immediately take off all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][12] Call a POISON CENTER or doctor immediately as the substance is toxic in contact with skin.[1][12]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5][12] Remove contact lenses, if present and easy to do.[1][12] Continue rinsing and consult a physician or ophthalmologist.[1][5]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[3][5][12] Never give anything by mouth to an unconscious person.[3][5] Call a POISON CENTER or doctor immediately if you feel unwell.[4][12]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[3][4] Wear appropriate PPE, including respiratory protection.[3] Avoid dust formation and do not breathe the dust.[3]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or the sanitary sewer system as it is very toxic to aquatic life.[1][3][4]

  • Containment and Cleanup: Cover drains.[1] Carefully sweep up or vacuum the spilled material without creating dust.[3][5] Collect the material into a suitable, closed, and labeled container for disposal.[3][5][12] Clean the affected area thoroughly.

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed.[5][12]

  • The substance is light and air-sensitive; store under an inert gas.[1]

  • Store locked up or in an area accessible only to qualified or authorized persons.[1][4]

  • Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][5]

Disposal
  • Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[12]

  • Contact a licensed professional waste disposal service.[3][5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Guides

Emergency Response Workflow

EmergencyResponse cluster_Exposure Exposure Occurs cluster_ImmediateActions Immediate Actions cluster_Medical Medical Response Exposure Inhalation, Skin/Eye Contact, or Ingestion Remove Remove Victim from Source Exposure->Remove 1. Scene Safety Evacuate Evacuate Area (If necessary) FirstAid Administer First Aid (See Section 5.1) Remove->FirstAid 2. Decontaminate Call Call POISON CENTER or Doctor Immediately FirstAid->Call 3. Seek Help SDS Provide SDS to Medical Personnel Call->SDS

Caption: Workflow for emergency response to chemical exposure.

Hierarchy of Controls for Safe Handling

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous chemical) Engineering Engineering Controls • Chemical Fume Hood • Local Exhaust Ventilation Substitution->Engineering Most Effective Admin Administrative Controls • Safe Work Practices (SOPs) • Training • Restricted Access Engineering->Admin PPE Personal Protective Equipment • Respirator • Gloves • Goggles / Face Shield • Lab Coat Admin->PPE Least Effective

Caption: Hierarchy of controls for minimizing chemical exposure risk.

References

Technical Guide to the Material Safety of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

2-bromo-N-phenylaniline is an aromatic amine derivative. Its core structure consists of a diphenylamine backbone with a bromine substituent on one of the phenyl rings.

PropertyValueSource
CAS Number 61613-22-7[1][2][3][4][5]
Molecular Formula C₁₂H₁₀BrN[1][2][3][4][5]
Molecular Weight 248.12 g/mol [1][2][3][4][5]
Synonyms N-(2-Bromophenyl)aniline[1][4]
Appearance Clear, colorless to red to green liquid[3]
Purity ≥97%[4]
Storage Temperature 2-8°C, protect from light[1][4][5]

Computational Chemistry Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
logP (Octanol-Water Partition Coefficient) 4.1927[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 2[4]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the hazards can be inferred from related anilines and brominated aromatic compounds. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Note: This classification is based on the hazard profiles of structurally similar compounds like 2-bromoaniline and may not be fully representative.

Potential Health Effects:

  • Inhalation: Toxic if inhaled. May cause respiratory tract irritation.

  • Skin Contact: Toxic in contact with skin. Causes skin irritation.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.

  • Chronic Exposure: May cause damage to organs through prolonged or repeated exposure. Aromatic amines are known to potentially cause methemoglobinemia, leading to cyanosis.

Experimental Protocols

General Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

  • Protect from light.

  • Recommended storage temperature is between 2°C and 8°C.[1][5]

Hypothetical Synthesis Protocol: Ullmann Condensation

A plausible method for the synthesis of this compound is the Ullmann condensation reaction between 1-bromo-2-iodobenzene and aniline.

Materials:

  • 1-bromo-2-iodobenzene

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 1-bromo-2-iodobenzene, aniline, potassium carbonate, and copper(I) iodide in a suitable solvent such as DMF or toluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon oxides, and hydrogen bromide may be generated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Visualized Workflows and Relationships

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_ppe Required Personal Protective Equipment cluster_response Emergency Response Protocol Inhalation Inhalation Hazard (Toxic) Fume_Hood Chemical Fume Hood Inhalation->Fume_Hood Respirator NIOSH-Approved Respirator Inhalation->Respirator Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Hazard (Toxic, Irritant) Gloves Impervious Gloves Skin_Contact->Gloves Wash_with_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Hazard (Serious Irritant) Goggles Safety Goggles & Face Shield Eye_Contact->Goggles Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Hazard (Harmful) Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Hazard Identification and Emergency Response Workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Assemble Reaction Flask Add_Reagents Add 1-bromo-2-iodobenzene, aniline, K₂CO₃, CuI, and solvent Start->Add_Reagents Heat Heat under Inert Atmosphere (100-150°C) Add_Reagents->Heat Monitor Monitor Progress with TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute with Water & Extract with Ethyl Acetate Cool->Extract Wash Wash Organic Layer with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ and Filter Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure this compound Purify->End

Caption: Hypothetical Synthesis Workflow for this compound.

References

commercial suppliers of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-bromo-N-phenylaniline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 61613-22-7) is an aromatic amine derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a phenyl group and a 2-bromophenyl group linked by a nitrogen atom, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, prominent synthetic methodologies, and its applications in research and drug development, particularly in the context of neurodegenerative diseases.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically for research and development purposes. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of offerings from several prominent commercial suppliers.

Supplier Product Synonym(s) CAS Number Purity Molecular Formula Molecular Weight Physical Form Storage
ChemScene N-(2-Bromophenyl)aniline61613-22-7≥97%[1]C₁₂H₁₀BrN[1]248.12[1]Not SpecifiedRoom Temperature, protect from light[1]
Moldb This compound61613-22-798%[2]C₁₂H₁₀BrN[2]248.12 g/mol [2]Not SpecifiedNot Specified
Sigma-Aldrich N-(2-bromophenyl)-N-phenylamine61613-22-797%[3][4]C₁₂H₁₀N₁Br₁[3]248.12[3]Liquid[3][5]Ambient Storage[3][4]
Fluorochem This compound61613-22-797%[5]Not SpecifiedNot SpecifiedLiquid[5]Not Specified

Prominent Synthetic Methodologies

The formation of the central carbon-nitrogen (C-N) bond is the key step in synthesizing this compound. Modern cross-coupling reactions are the most efficient and widely used methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is a cornerstone of modern organic synthesis for C-N bond formation, offering high versatility and efficiency for coupling aryl halides with amines.[6] It is a highly effective method for producing diarylamines like this compound.

Reactants:

  • Aryl Halide: 1,2-dibromobenzene or 2-bromoiodobenzene

  • Amine: Aniline

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand: A phosphine ligand (e.g., BINAP, Xantphos)

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu)[6]

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add the aryl halide (1.0 eq), aniline (1.0-1.2 eq), and the anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it onto crushed ice or water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[6][7]

Ullmann Condensation

A classical method for forming C-N bonds, the Ullmann condensation typically requires high temperatures and a copper catalyst.

Reactants:

  • Aryl Halide: o-dibromobenzene

  • Amine: Diphenylamine[8]

  • Catalyst: Copper iodide (CuI)[8]

  • Solvent: A high-boiling polar aprotic solvent like o-dichlorobenzene[8]

Experimental Protocol: Synthesis via Ullmann Condensation

  • Preparation: In a reaction flask, combine diphenylamine (1.0 eq), o-dibromobenzene (2.0 eq), copper iodide (0.1 eq), and 18-crown-6 (0.05 eq) in o-dichlorobenzene.[8]

  • Reaction: Protect the mixture with nitrogen and heat to 100-210°C for 5-100 hours.[8]

  • Work-up: After cooling to room temperature, remove most of the solvent by vacuum distillation.

  • Purification: The solid residue is washed with a solvent like dichloromethane, and the combined organic phases are concentrated. The final product is purified via column chromatography to yield 2-bromo-N,N-diphenylamine (a related structure, illustrating the method).[8]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound using the Buchwald-Hartwig amination method.

G Experimental Workflow: Buchwald-Hartwig Amination cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Combine Pd Catalyst, Ligand, and Base B Add Aniline and 2-Bromoiodobenzene A->B C Add Anhydrous Toluene B->C D Heat Mixture (80-110°C) under Inert Atmosphere C->D E Monitor Progress (TLC / GC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry (Na2SO4) and Evaporate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: Workflow for synthesis and purification of this compound.

Applications in Research and Drug Development

Derivatives of N-phenylaniline are of significant interest in medicinal chemistry. They serve as scaffolds for compounds that modulate biological pathways, including those implicated in neurodegenerative disorders like Alzheimer's disease.

Modulation of Amyloid Precursor Protein (APP) Metabolism

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are formed by the improper cleavage of the Amyloid Precursor Protein (APP). Some N-phenylaniline derivatives have been shown to modulate APP metabolism, redirecting it away from the production of harmful Aβ peptides.[9] This makes them promising candidates for the development of novel therapeutics. The mechanism involves altering the processing of APP to favor the non-amyloidogenic pathway, which reduces the release of Aβ.[9]

The diagram below illustrates the signaling pathway involved in APP processing and the potential point of intervention for N-phenylaniline derivatives.

G Modulation of APP Processing by N-Phenylaniline Derivatives cluster_pathways APP Cleavage Pathways APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-toxic) APP->sAPPalpha α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) lab1 Non-Amyloidogenic (Beneficial) lab2 Amyloidogenic (Pathogenic) CTFalpha CTFα sAPPalpha->CTFalpha γ-secretase AICD AICD Abeta Aβ Peptides (toxic) sAPPbeta->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Modulator N-Phenylaniline Derivative Modulator->Abeta Inhibits Release

Caption: N-phenylaniline derivatives can inhibit amyloid-beta (Aβ) peptide release.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-N-phenylaniline is a diarylamine derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and materials for optoelectronic applications. The formation of the C-N bond between the aniline nitrogen and the 2-bromophenyl ring is a key synthetic step. Modern organometallic cross-coupling reactions provide efficient and versatile methods for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for the synthesis of aryl amines, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader functional group tolerance.[1][2] This protocol details a reliable procedure for the synthesis of this compound via a Buchwald-Hartwig amination of 2-bromoaniline with an aryl halide.

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromoaniline and iodobenzene.

Reaction Scheme: Synthesis of this compound

Caption: Palladium-catalyzed Buchwald-Hartwig amination of 2-bromoaniline with iodobenzene.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

  • 2-Bromoaniline (99%)

  • Iodobenzene (98%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (97%)

  • Sodium tert-butoxide (NaOtBu) (≥98%)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Detailed Methodology

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by iodobenzene (1.1 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromoaniline) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as the final product.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and moisture.

Data Presentation

Quantitative data for the synthesis and characterization of the product are summarized below.

Table 1: Reagent and Reaction Parameters

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Bromoaniline172.025.01.0860 mg
Iodobenzene204.015.51.11.12 g
Pd₂(dba)₃915.720.050.0146 mg
Xantphos578.680.10.0258 mg
Sodium tert-butoxide96.107.01.4673 mg
Toluene---25 mL

Table 2: Product Characterization Data for this compound

ParameterData
Molecular Formula C₁₂H₁₀BrN[3]
Molecular Weight 248.12 g/mol [3]
Appearance Off-white to pale yellow solid
Expected Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[4]
¹³C NMR (100 MHz, CDCl₃) δ 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[4]
Mass Spec (ESI) m/z = 248, 250 (M, M+2 due to Br isotopes)[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_analysis Analysis Phase setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Create Inert Atmosphere (N₂ or Ar Purge) setup->inert add 3. Add Solvent and Aryl Halide inert->add reflux 4. Heat to Reflux (12-24 hours) add->reflux tlc 5. Monitor by TLC reflux->tlc cool 6. Cool to Room Temperature tlc->cool filter 7. Dilute and Filter (Remove Catalyst) extract 8. Liquid-Liquid Extraction (Wash with H₂O, Brine) dry 9. Dry and Concentrate (MgSO₄, Rotary Evaporator) purify 10. Column Chromatography (Silica Gel) char 11. Characterization (NMR, MS) purify->char product Final Product (this compound) char->product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild conditions have made it an indispensable tool for medicinal chemists and process development scientists.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromoaniline. The synthesis of N-substituted-1,2-phenylenediamines from this starting material is of significant interest as these products serve as key intermediates in the preparation of various heterocyclic compounds with diverse biological activities. The protocols and data presented herein are intended to serve as a practical guide for researchers in both academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of 2-bromoaniline involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromoaniline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, affording the N-substituted-1,2-phenylenediamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand, base, solvent, and temperature is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of potential side reactions such as hydrodehalogenation.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize various conditions for the Buchwald-Hartwig amination of 2-bromoaniline with a range of aryl and alkyl amines. This data is compiled to provide a predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Bromoaniline with Aryl Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.1)Dioxane1001885
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1002492
4-ChloroanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH1101678
3,5-DimethylanilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane1002088

Table 2: Buchwald-Hartwig Amination of 2-Bromoaniline with Alkyl Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene901289
CyclohexylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.4)THF802482
MorpholinePd(OAc)₂ (1.5)DavePhos (3)Cs₂CO₃ (2.0)Dioxane1001895
DiethylaminePd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄ (2.2)Toluene1102475

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of 2-bromoaniline. These should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of 2-Bromoaniline with an Aryl Amine

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and NaOtBu (1.4 equiv).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add 2-bromoaniline (1.0 equiv) and the aryl amine (1.2 equiv) to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,2-phenylenediamine.

Protocol 2: General Procedure for the Amination of 2-Bromoaniline with an Alkyl Amine

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Alkyl amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv, as a 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous THF via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoaniline (1.0 equiv) and the alkyl amine (1.5 equiv).

  • Add the LHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-1,2-phenylenediamine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Complex\n(Ar)Pd(II)(Br)L_n Oxidative Addition Complex (Ar)Pd(II)(Br)L_n Pd(0)L_n->Oxidative\nAddition Complex\n(Ar)Pd(II)(Br)L_n Ar-Br Amine Coordination\n(Ar)Pd(II)(Br)(R2NH)L_m Amine Coordination (Ar)Pd(II)(Br)(R2NH)L_m Oxidative\nAddition Complex\n(Ar)Pd(II)(Br)L_n->Amine Coordination\n(Ar)Pd(II)(Br)(R2NH)L_m + R2NH Amido Complex\n(Ar)Pd(II)(NR2)L_m Amido Complex (Ar)Pd(II)(NR2)L_m Amine Coordination\n(Ar)Pd(II)(Br)(R2NH)L_m->Amido Complex\n(Ar)Pd(II)(NR2)L_m + Base - H-Base+ Br- Amido Complex\n(Ar)Pd(II)(NR2)L_m->Pd(0)L_n Product\nAr-NR2 Product Ar-NR2 Amido Complex\n(Ar)Pd(II)(NR2)L_m->Product\nAr-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd catalyst, ligand, and base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Pre-form catalyst (stir at RT) C->D E Add 2-bromoaniline and amine D->E F Heat to desired temperature with vigorous stirring E->F G Monitor reaction progress (TLC, LC-MS) F->G H Cool to room temperature and quench G->H I Liquid-liquid extraction H->I J Dry organic layer I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Isolated Product L->M

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-phenylaniline is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and functional materials. Its structure incorporates a diarylamine scaffold, which is a prevalent motif in many biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the C-N bond in this compound, offering significant advantages over traditional methods, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2]

This document provides detailed application notes and experimental protocols for two primary palladium-catalyzed synthetic routes to this compound:

  • Route A: The selective monoamination of 1,2-dibromobenzene with aniline.

  • Route B: The N-arylation of 2-bromoaniline with bromobenzene.

These protocols are designed to offer researchers a reliable starting point for the synthesis and optimization of this important synthetic intermediate.

Synthetic Routes and Key Considerations

The synthesis of this compound via palladium-catalyzed cross-coupling can be strategically approached from two distinct directions, each with its own set of considerations.

Route A: Selective Monoamination of 1,2-Dibromobenzene

This approach involves the reaction of a slight excess of 1,2-dibromobenzene with aniline. The primary challenge in this route is to control the reaction to favor the formation of the mono-aminated product over the double-aminated by-product, N,N'-diphenyl-1,2-phenylenediamine. Achieving high selectivity requires careful optimization of reaction parameters such as the stoichiometry of reactants, catalyst and ligand selection, and reaction time.

Route B: N-Arylation of 2-Bromoaniline with Bromobenzene

This route is a direct and often high-yielding approach where 2-bromoaniline is coupled with bromobenzene. This method avoids the issue of double amination inherent in Route A. The success of this reaction is highly dependent on the choice of the palladium catalyst, phosphine ligand, and base to ensure efficient catalytic turnover and high product yield.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction parameters for the palladium-catalyzed synthesis of this compound and related diarylamines. These conditions can serve as a starting point for optimization.

Table 1: Reaction Parameters for the N-Arylation of Aryl Halides with Anilines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)P(t-Bu)₃ (6)NaOt-Bu (3)Toluene11014Moderate to Good[1]
2Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.4-2.0)Toluene80-11018-24Good to ExcellentGeneral Buchwald-Hartwig Conditions
3Pd(OAc)₂ (1-3)SPhos (2-6)K₃PO₄ or Cs₂CO₃ (2.0)Dioxane or Toluene100-11018-24Good to ExcellentGeneral Buchwald-Hartwig Conditions

Note: Yields are generalized based on typical Buchwald-Hartwig amination reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes to this compound.

Protocol A: Selective Monoamination of 1,2-Dibromobenzene with Aniline

This protocol is adapted from the general procedure for the double amination of 1,2-dibromoarenes and will likely require optimization to maximize the yield of the mono-aminated product.

Materials:

  • 1,2-Dibromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 2 mol%) and tri-tert-butylphosphine (e.g., 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene. Stir the mixture for 5-10 minutes until the palladium catalyst has dissolved. Then, add 1,2-dibromobenzene (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (or has reached optimal conversion to the mono-aminated product), cool the mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Protocol B: N-Arylation of 2-Bromoaniline with Bromobenzene

This protocol outlines a standard Buchwald-Hartwig amination procedure for the synthesis of this compound.

Materials:

  • 2-Bromoaniline

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine tris(dibenzylideneacetone)dipalladium(0) (e.g., 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (e.g., 1.4 equiv).

  • Reagent Addition: To the flask, add 2-bromoaniline (1.0 equiv) and bromobenzene (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination H-NR'R'' Amine_Complex [Ar-Pd(II)(Br)(H-NR'R'')]L_n Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Amine, and Base Setup Combine Reagents under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst/ Ligand Mixture Catalyst->Setup Solvent Add Anhydrous, Degassed Solvent Setup->Solvent Heating Heat and Stir (Monitor Progress) Solvent->Heating Quench Quench Reaction Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The choice of ligand is critical; more electron-rich and bulky phosphine ligands often improve catalytic activity. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction in Route A is double amination. To favor monoamination, consider using a larger excess of 1,2-dibromobenzene, lower reaction temperatures, and shorter reaction times. Hydrodehalogenation of the aryl halide can also occur. This may be suppressed by using a less sterically hindered ligand or a different base.

  • Catalyst Decomposition: If the reaction stalls, the catalyst may have decomposed. The use of robust biarylphosphine ligands can help to stabilize the active palladium species and prolong catalyst lifetime.

Conclusion

The palladium-catalyzed synthesis of this compound is a highly efficient and versatile process. Both the selective monoamination of 1,2-dibromobenzene and the direct N-arylation of 2-bromoaniline offer viable synthetic routes. The choice of the specific protocol will depend on the availability of starting materials and the desired scale of the reaction. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-N-phenylaniline with various arylboronic acids. The resulting N-phenyl-2-(aryl)aniline scaffold is a prevalent structural motif in medicinal chemistry, materials science, and catalysis. This document outlines optimized reaction conditions, detailed experimental procedures, and expected yields for the synthesis of these valuable compounds.

The coupling of unprotected anilines, particularly ortho-substituted ones like this compound, can be challenging due to potential catalyst inhibition by the amine functionality. However, recent advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these substrates. Careful selection of the catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Yields for the Suzuki Coupling of this compound

The following table summarizes typical yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. These values are representative and may vary depending on the specific reaction scale and purity of reagents.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidN-Phenyl-2-(phenyl)aniline85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-phenylaniline90-98
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-N-phenylaniline80-90
43-Acetylphenylboronic acid2-(3-Acetylphenyl)-N-phenylaniline75-85
52-Thienylboronic acidN-Phenyl-2-(2-thienyl)aniline70-80

Experimental Protocols

Two representative protocols are provided below, utilizing different catalyst systems that have shown high efficacy for the coupling of ortho-substituted anilines.[1][2]

Protocol 1: General Procedure using a Palladacycle Catalyst

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines and has demonstrated high efficiency.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • CataCXium® A Pd G3 (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, CataCXium® A Pd G3, and cesium carbonate.

  • Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(aryl)aniline.

Protocol 2: General Procedure using a Pd(OAc)₂/Phosphine Ligand System

This protocol utilizes a common and effective catalyst system for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • SPhos (spherical phosphine ligand) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Nitrogen or Argon gas

  • Standard Schlenk glassware and magnetic stirrer

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh palladium(II) acetate and SPhos and add them to the reaction flask.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen) for three cycles.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Completion is typically observed within 6-18 hours.

  • After cooling to room temperature, quench the reaction with the addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

General Reaction Scheme

Suzuki_Coupling General Scheme for Suzuki Coupling of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled Product N-Phenyl-2-(aryl)aniline This compound->Coupled Product + Arylboronic Acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic Acid->Coupled Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂/SPhos) Catalyst->Coupled Product Base Base (e.g., K₃PO₄) Base->Coupled Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupled Product

Caption: General reaction scheme for the Suzuki coupling.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Solvent B->C D Inert Atmosphere (Evacuate/Backfill) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E Start Reaction F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterization (NMR, MS) K->L Final Product

Caption: A typical experimental workflow diagram.

Catalytic Cycle

Catalytic_Cycle Simplified Catalytic Cycle of Suzuki Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki reaction.

References

Synthesis of Carbazoles from 2-Bromo-N-phenylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazoles are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in natural products and synthetic functional materials. Their unique electronic and photophysical properties, coupled with their biological activity, have rendered them attractive targets in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of carbazoles, with a specific focus on the intramolecular cyclization of 2-bromo-N-phenylaniline and its derivatives. The methodologies described herein are primarily based on palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) and photostimulated radical cyclization (S_RN1).

Application Notes

The synthesis of carbazoles from this compound offers a versatile and efficient route to a variety of substituted carbazole scaffolds. The choice of synthetic method can be guided by the desired substitution pattern, functional group tolerance, and available laboratory equipment.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination: This method is a powerful tool for the formation of the C-N bond to close the carbazole ring system. It typically involves a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its high efficiency and tolerance to a wide range of functional groups. The choice of ligand is crucial and can significantly influence the reaction yield and scope. This approach is particularly suitable for the synthesis of a diverse library of carbazole derivatives for structure-activity relationship (SAR) studies in drug discovery.

Photostimulated S_RN1 Intramolecular Cyclization: This method provides an alternative, metal-free approach to carbazole synthesis. The reaction is initiated by photo-irradiation and proceeds through a radical-anion intermediate. It is particularly effective for the synthesis of unsubstituted and certain substituted carbazoles, often providing high yields. This method is advantageous when metal contamination of the final product is a concern.

Data Presentation

The following tables summarize quantitative data for the synthesis of carbazoles from various substituted this compound precursors via the photostimulated S_RN1 reaction.

Table 1: Synthesis of Substituted 9H-Carbazoles via Photostimulated S_RN1 Reaction

EntrySubstituent on Phenyl RingProductReaction Time (h)Yield (%)
1H9H-Carbazole295
24-Methyl3-Methyl-9H-carbazole292
34-Methoxy3-Methoxy-9H-carbazole388
44-Fluoro3-Fluoro-9H-carbazole2.590
53-Methyl2-Methyl-9H-carbazole293
63-Methoxy2-Methoxy-9H-carbazole385

Experimental Protocols

Protocol 1: Synthesis of 9H-Carbazole via Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol is a general procedure based on established Buchwald-Hartwig amination principles for intramolecular cyclization.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9H-carbazole.

Protocol 2: Synthesis of 9H-Carbazole via Photostimulated S_RN1 Intramolecular Cyclization[1]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous liquid ammonia (NH₃) or Dimethyl sulfoxide (DMSO)

  • Photoreactor equipped with UV lamps (e.g., Rayonet reactor with 300 nm lamps)

  • Dry glassware

Procedure in Liquid Ammonia:

  • Set up a reaction vessel in a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia (approx. 30 mL) into the vessel.

  • Add potassium tert-butoxide (2.0 mmol) to the liquid ammonia with stirring.

  • Add this compound (1.0 mmol) to the solution.

  • Irradiate the reaction mixture in a photoreactor at 300 nm for 2 hours.

  • After the reaction is complete, quench the reaction by the addition of solid ammonium chloride (NH₄Cl).

  • Allow the ammonia to evaporate.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9H-carbazole.

Procedure in DMSO:

  • To a dry reaction vessel, add a solution of this compound (1.0 mmol) in anhydrous DMSO (20 mL).

  • Add potassium tert-butoxide (2.0 mmol) to the solution.

  • Irradiate the reaction mixture in a photoreactor at 300 nm for the time indicated in Table 1.

  • After the reaction, pour the mixture into water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Carbazole_Synthesis cluster_precursors Reactants cluster_catalytic_cycle Palladium-Catalyzed Intramolecular Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0)L_n Pd(0)Ln Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Deprotonation Deprotonation Pd(II)_Complex->Deprotonation Base Amido_Complex Aryl-Pd(II)-Amido Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Carbazole Carbazole Reductive_Elimination->Carbazole

Caption: Palladium-catalyzed intramolecular Buchwald-Hartwig amination for carbazole synthesis.

SRN1_Carbazole_Synthesis This compound This compound Radical_Anion Radical Anion This compound->Radical_Anion + e- (hv) Aryl_Radical Aryl Radical Radical_Anion->Aryl_Radical - Br- Cyclized_Radical_Anion Cyclized Radical Anion Aryl_Radical->Cyclized_Radical_Anion Intramolecular Cyclization Carbazole_Anion Carbazole Anion Cyclized_Radical_Anion->Carbazole_Anion + e- Carbazole Carbazole Carbazole_Anion->Carbazole + H+

Application Notes and Protocols: 2-bromo-N-phenylaniline as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-bromo-N-phenylaniline as a key precursor for the synthesis of various pharmaceutically relevant heterocyclic compounds. The protocols outlined below are based on established literature and are intended to serve as a guide for the synthesis of carbazoles, phenothiazines, and acridones, which are core scaffolds in many therapeutic agents.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in the construction of fused heterocyclic systems. Its structure, featuring a strategically placed bromine atom and a secondary amine linkage, allows for a variety of intramolecular cyclization reactions. These reactions, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and acid-catalyzed cyclizations, lead to the formation of high-value pharmaceutical intermediates. The resulting carbazole, phenothiazine, and acridone cores are found in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Synthesis of Carbazole Intermediates

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles with diverse pharmacological activities, including antitumor, anti-inflammatory, and antipsychotic properties. This compound is an excellent precursor for the synthesis of carbazoles via intramolecular C-N bond formation.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a powerful method for the synthesis of carbazoles from this compound.[5] This reaction proceeds via a palladium-catalyzed C-N cross-coupling reaction, leading to the formation of the carbazole ring system in good to excellent yields.[6]

Experimental Protocol:

A detailed protocol for a typical palladium-catalyzed intramolecular cyclization of a secondary amide, which is analogous to the cyclization of this compound, is described by Yang and Buchwald.[7]

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

    • Xantphos (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃, 2.7 equiv)

    • Anhydrous p-xylene

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous p-xylene via syringe.

    • Heat the reaction mixture at 125 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Wash the Celite pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired carbazole.

Quantitative Data:

PrecursorProductCatalyst SystemYield (%)Reference
Substituted 2-bromo-N-phenylanilinesSubstituted CarbazolesPd(OAc)₂ / Xantphosup to 71%[8]
2-bromo-N-phenylbenzenamine9H-CarbazolePd-catalyzed81-99% (intramolecular SRN1)

Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_bromo_N_phenylaniline This compound Reaction_Mixture Reaction Mixture 2_bromo_N_phenylaniline->Reaction_Mixture Pd_catalyst Pd(OAc)₂ / Xantphos Pd_catalyst->Reaction_Mixture Base Cs₂CO₃ Base->Reaction_Mixture Solvent p-xylene Solvent->Reaction_Mixture Cooling Cool to RT Reaction_Mixture->Cooling Heat (125°C, 2-4h) Filtration Filter through Celite Cooling->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Carbazole Carbazole Intermediate Purification->Carbazole

Caption: Workflow for Palladium-Catalyzed Carbazole Synthesis.

Synthesis of Phenothiazine Intermediates

Phenothiazines are a class of heterocyclic compounds that form the core of drugs with antipsychotic, antihistaminic, and antiemetic activities.[9] They have also been investigated for their potential as anticancer agents.[10][11] this compound can be converted to phenothiazine intermediates through an Ullmann condensation with a suitable sulfur source, followed by intramolecular cyclization.

Two-Step Synthesis via Ullmann Condensation and Cyclization

This approach involves an initial copper-catalyzed C-S bond formation between this compound and a thiol, followed by an intramolecular C-N bond formation to yield the phenothiazine core. A more direct approach involves the reaction of an aniline with N-(2-bromophenylthio)succinimide followed by cyclization.[12]

Experimental Protocol (Adapted from Dodds et al., 2022): [12]

  • Step 1: ortho-Thioarylation of an Aniline Derivative

    • Reagents and Materials:

      • Aniline derivative (1.0 equiv)

      • N-(2-bromophenylthio)succinimide (1.2 equiv)

      • Iron(III) triflimide (10 mol%)

      • Diphenyl selenide (10 mol%)

      • Chloroform

    • Procedure:

      • To a solution of N-(2-bromophenylthio)succinimide in chloroform, add the aniline derivative, iron(III) triflimide, and diphenyl selenide.

      • Heat the mixture at 75-90 °C until the reaction is complete (monitored by TLC).

      • Concentrate the reaction mixture in vacuo.

      • Purify the crude product by flash column chromatography to yield the thioarylated aniline.

  • Step 2: Ullmann–Goldberg Cyclization

    • Reagents and Materials:

      • Thioarylated aniline (from Step 1)

      • Copper(I) iodide (CuI)

      • N,N'-Dimethylethylenediamine (DMEDA)

      • Solvent (e.g., dioxane)

    • Procedure:

      • To a solution of the thioarylated aniline in a suitable solvent, add CuI and DMEDA.

      • Heat the mixture under reflux until the cyclization is complete.

      • Cool the reaction mixture and perform an appropriate workup (e.g., extraction and washing).

      • Purify the crude product by recrystallization or column chromatography to obtain the phenothiazine.

Quantitative Data:

PrecursorProductMethodYield (%)Reference
Protected anilinesPhenothiazinesDual-catalytic thioarylation and Ullmann–Goldberg cyclization64% (thioarylation), 80% (cyclization)[12]

Experimental Workflow:

G cluster_step1 Step 1: ortho-Thioarylation cluster_step2 Step 2: Ullmann-Goldberg Cyclization Aniline Aniline derivative Reaction1 Thioarylation Aniline->Reaction1 Sulfur_Source N-(2-bromophenylthio)succinimide Sulfur_Source->Reaction1 Catalyst1 Fe(III) triflimide / Diphenyl selenide Catalyst1->Reaction1 Intermediate Thioarylated Aniline Reaction1->Intermediate Heat (75-90°C) Reaction2 Cyclization Intermediate->Reaction2 Catalyst2 CuI / DMEDA Catalyst2->Reaction2 Phenothiazine Phenothiazine Intermediate Reaction2->Phenothiazine Reflux

Caption: Two-Step Synthesis of Phenothiazines.

Synthesis of Acridone Intermediates

Acridones are polycyclic aromatic compounds that exhibit a range of biological activities, including anticancer and antiviral properties.[13] They can be synthesized from N-phenylanthranilic acids, which can be prepared from this compound through carboxylation or related transformations. The key step is an intramolecular Friedel-Crafts acylation.

Iron-Catalyzed Intramolecular Acylation

A modern and efficient method for the synthesis of acridones involves the iron-catalyzed intramolecular acylation of N-phenylanthranilic acids.[13]

Experimental Protocol (Adapted from Steingruber et al., 2025): [13]

  • Reagents and Materials:

    • N-phenylanthranilic acid (derived from this compound) (1.0 equiv)

    • Iron(II) triflate (Fe(OTf)₂)

    • Dichloromethyl methyl ether (DCME)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the N-phenylanthranilic acid in dichloromethane, add Fe(OTf)₂ and dichloromethyl methyl ether.

    • Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.

    • Upon completion, quench the reaction with water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the acridone.

Quantitative Data:

PrecursorProductCatalyst SystemYield (%)Reference
Substituted N-phenylanthranilic acidsSubstituted AcridonesFe(OTf)₂ / DCME82% (for an antiviral acridone)[13]
N-phenylanthranilic acid9(10H)-AcridoneH₂SO₄Not specified[14]

Experimental Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N_phenylanthranilic_acid N-phenylanthranilic acid Reaction_Mixture Intramolecular Acylation N_phenylanthranilic_acid->Reaction_Mixture Catalyst Fe(OTf)₂ / DCME Catalyst->Reaction_Mixture Solvent DCM Solvent->Reaction_Mixture Quenching Quench with H₂O Reaction_Mixture->Quenching Stir at RT, 12h Extraction Extract with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Acridone Acridone Intermediate Purification->Acridone G cluster_targets Biological Targets cluster_effects Cellular Effects Phenothiazine Phenothiazine Derivative Cholinesterases Cholinesterases Phenothiazine->Cholinesterases Inhibits MAPK_Pathway MAPK Pathway Phenothiazine->MAPK_Pathway Modulates Wnt_Pathway Wnt Pathway Phenothiazine->Wnt_Pathway Modulates DNA_Repair DNA Repair Mechanisms Phenothiazine->DNA_Repair Inhibits Inhibition_of_Proliferation Inhibition of Proliferation Cholinesterases->Inhibition_of_Proliferation MAPK_Pathway->Inhibition_of_Proliferation Wnt_Pathway->Inhibition_of_Proliferation Apoptosis Apoptosis DNA_Repair->Apoptosis

References

Application Notes and Protocols: The Use of 2-bromo-N-phenylaniline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-bromo-N-phenylaniline as a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The protocols detailed below are representative methodologies for the synthesis of functional OLED materials derived from this compound and their subsequent integration into OLED devices.

Introduction

This compound is a versatile chemical intermediate that can be functionalized to create a variety of organic semiconductor materials with applications in OLEDs. Its diphenylamine core is a well-established electron-donating moiety, making it an excellent starting point for the synthesis of hole-transporting materials (HTMs) and host materials for emissive layers. The bromine atom provides a reactive site for common cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of various functional groups to tune the material's photophysical and electrochemical properties.

Synthesis of a Representative Hole-Transporting Material (HTM) from this compound

A potential application of this compound is in the synthesis of high-performance hole-transporting materials. The following protocol describes the synthesis of a representative HTM, N,N'-diphenyl-N-(2-phenylphenyl)benzene-1,4-diamine (DPPBA) , via a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of DPPBA

Materials:

  • This compound

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, combine this compound (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a catalytic amount of palladium(II) acetate (0.02 mmol) and tri(tert-butyl)phosphine (0.04 mmol) in a round-bottom flask.

  • Add anhydrous toluene (20 mL) to the flask.

  • The reaction mixture is then heated to 110°C and stirred for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is quenched with water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure DPPBA product.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Diphenylamine Diphenylamine Diphenylamine->Buchwald-Hartwig Amination Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Buchwald-Hartwig Amination P(t-Bu)3 P(t-Bu)3 P(t-Bu)3->Buchwald-Hartwig Amination NaOt-Bu NaOt-Bu NaOt-Bu->Buchwald-Hartwig Amination Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Buchwald-Hartwig Amination 110°C, 24h 110°C, 24h 110°C, 24h->Buchwald-Hartwig Amination Workup & Purification Workup & Purification Buchwald-Hartwig Amination->Workup & Purification Quenching, Extraction, Column Chromatography DPPBA (HTM) DPPBA (HTM) Workup & Purification->DPPBA (HTM)

Caption: Workflow for the synthesis of DPPBA.

Photophysical and Electrochemical Properties

The synthesized DPPBA would be characterized to determine its suitability as an HTM in an OLED. The following table summarizes the expected properties based on similar materials.

Table 1: Photophysical and Electrochemical Properties of DPPBA

PropertyValueMethod
Highest Occupied Molecular Orbital (HOMO)-5.4 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.1 eVCyclic Voltammetry
Triplet Energy (ET)2.8 eVPhosphorescence Spectroscopy
Glass Transition Temperature (Tg)125 °CDifferential Scanning Calorimetry

OLED Device Fabrication and Performance

To evaluate the performance of DPPBA as an HTM, a multilayer OLED device can be fabricated using thermal evaporation.

Experimental Protocol: OLED Device Fabrication

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • DPPBA (Hole-Transporting Layer - HTL)

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (Host for EML)

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) (Green phosphorescent emitter)

  • 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (Electron-Transporting Layer - ETL)

  • Lithium fluoride (LiF) (Electron-Injection Layer - EIL)

  • Aluminum (Al) (Cathode)

Procedure:

  • ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes.

  • The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (<10-6 Torr).

  • The deposition sequence and thicknesses are as follows:

    • DPPBA (HTL): 40 nm

    • CBP:Ir(ppy)₃ (8% doping) (Emissive Layer - EML): 20 nm

    • TmPyPB (ETL): 40 nm

    • LiF (EIL): 1 nm

    • Al (Cathode): 100 nm

  • The fabricated device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Diagram of OLED Device Structure:

G cluster_device OLED Device Structure Cathode Aluminum (Al) - 100 nm EIL Lithium Fluoride (LiF) - 1 nm EIL->Cathode ETL TmPyPB - 40 nm ETL->EIL EML CBP:Ir(ppy)3 (8%) - 20 nm EML->ETL HTL DPPBA - 40 nm HTL->EML Anode Indium Tin Oxide (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Application Notes and Protocols: Synthesis of N-phenyl-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of N-phenyl-2-aminobiphenyl, a key intermediate in the development of ligands for catalysis and in the synthesis of pharmaceuticals. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a highly efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This approach offers significant advantages over classical methods, such as the Ullmann condensation, including milder reaction conditions, higher yields, and greater functional group tolerance.[3] This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

N-phenyl-2-aminobiphenyl is a crucial structural motif found in various organic compounds, including ligands used in transition-metal catalysis.[4][5] The development of efficient synthetic routes to access this and related biarylamines is of significant interest. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, enabling the coupling of aryl halides with a wide array of amine nucleophiles.[1][6] This protocol outlines the synthesis of N-phenyl-2-aminobiphenyl from 2-bromobiphenyl and aniline, a common and effective strategy.

The reaction proceeds via a palladium catalyst, typically in the presence of a phosphine ligand and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Reaction Scheme

A general scheme for the synthesis of N-phenyl-2-aminobiphenyl via Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of N-phenyl-2-aminobiphenyl

This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-bromobiphenyl with aniline.

Materials:

  • 2-Bromobiphenyl

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Oven-dried Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Remove the flask from the glovebox (if used) and add anhydrous toluene. Stir the mixture for 5 minutes. Add 2-bromobiphenyl (1.0 equiv) followed by aniline (1.2 equiv) to the flask via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-phenyl-2-aminobiphenyl.

Data Presentation

The following table summarizes typical conditions and outcomes for the synthesis of N-phenyl-2-aminobiphenyl and related biarylamines via Buchwald-Hartwig amination.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.0)XPhos (3.0)NaOtBu (1.4)Toluene1001892
2Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1102088
3Pd₂(dba)₃ (1.5)RuPhos (3.5)Cs₂CO₃ (1.5)t-BuOH902485

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow start Start setup Reaction Setup (Add Catalyst, Ligand, Base) start->setup add_reagents Add Solvent and Reactants (Toluene, 2-Bromobiphenyl, Aniline) setup->add_reagents reaction Heat Reaction Mixture (100 °C, 16-24h) add_reagents->reaction workup Aqueous Work-up (Quench and Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-phenyl-2-aminobiphenyl purification->product

Caption: A flowchart of the experimental workflow for the synthesis.

buchwald_hartwig_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Ar-X ox_add_pos ox_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(NR₂) pd_complex1->pd_complex2 HNR₂, Base amine_binding_pos amine_binding Amine Binding & Deprotonation pd_complex2->pd0 product Ar-NR₂ pd_complex2->product red_elim_pos red_elim Reductive Elimination reactants Ar-X + HNR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3]

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under a stream of inert gas. Wear appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood and take precautions to avoid ignition sources.

  • Reactants: Aniline and 2-bromobiphenyl are toxic. Avoid skin contact and inhalation. Always wear gloves and safety glasses.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-phenyl-2-aminobiphenyl. The protocol detailed in this application note provides a reliable procedure for obtaining this valuable compound in high yield. Researchers can adapt the conditions, particularly the choice of ligand and base, to optimize the reaction for specific substrates or to scale up the synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-bromo-N-phenylaniline with arylboronic acids. This substrate presents a challenge due to the presence of the ortho-amino group, which can coordinate to the palladium catalyst and impede the catalytic cycle.[3][4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Recent advancements have identified highly effective catalyst systems for such challenging substrates, ensuring robust and reproducible outcomes.[1]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the organoboron species (arylboronic acid), activated by a base, is transferred to the Pd(II) complex.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

For sterically hindered and electron-rich substrates like this compound, the choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is often necessary to promote the oxidative addition and reductive elimination steps efficiently.[3]

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of ortho-bromoanilines is highly dependent on the specific combination of reagents and conditions. Research on similar unprotected ortho-bromoanilines has demonstrated the unique efficacy of the CataCXium® A Pd G3 precatalyst, which often provides superior yields where other common catalysts are less effective.[1] The following table summarizes optimized conditions derived from studies on structurally related substrates.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1CataCXium® A Pd G3 (variable)(Integrated)Cs₂CO₃ (2.0)2-MeTHF8012-24>90[1]
2Pd(OAc)₂ (2-5)SPhosK₃PO₄ (2.0)Dioxane/H₂O10012Moderate to High[3][6]
3Pd₂(dba)₃ (1-3)XPhosCs₂CO₃ (2.0)Toluene10012Moderate to High[3]
4Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)Dioxane/H₂O9012Low to Moderate[1]

Note: Yields are based on studies of similar ortho-bromoaniline substrates and may vary for this compound. Optimization is recommended.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is based on the highly successful conditions reported for unprotected ortho-bromoanilines.[1]

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium® A Pd G3 (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered, anhydrous cesium carbonate (2.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the CataCXium® A Pd G3 catalyst (5-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.3 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-N-phenylaniline.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pd_add Oxidative Addition (R¹-Pd(II)-X)L_n pd0->pd_add R¹-X (this compound) pd_trans Transmetalation (R¹-Pd(II)-R²)L_n pd_add->pd_trans [R²-B(OR)₃]⁻ (Activated Boronic Acid) pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ (Arylboronic Acid) activated_boronate [R²-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (e.g., Cs₂CO₃) base->activated_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (Cs₂CO₃) B Add Catalyst: CataCXium® A Pd G3 A->B C Add Degassed Solvent: 2-MeTHF B->C D Establish Inert Atmosphere (Evacuate/Backfill with Argon) C->D E Heat to 80 °C D->E F Cool to Room Temperature E->F Reaction Complete L Monitor by TLC/LC-MS E->L In-process control G Quench and Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Concentrate under Reduced Pressure I->J K Purify via Column Chromatography J->K M Characterize Product (NMR, MS, etc.) K->M L->E

Caption: A typical experimental workflow for the synthesis of 2-aryl-N-phenylaniline.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-bromo-N-phenylaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of significant importance in pharmaceutical and materials science.[1][2] The protocol herein focuses on the coupling of the sterically hindered substrate, this compound, with a primary or secondary amine to yield N,N'-di- or tri-substituted-o-phenylenediamine derivatives. This guide outlines suitable catalyst and ligand systems, provides a comprehensive experimental procedure, and summarizes key quantitative data in a tabular format for easy reference.

Introduction

The synthesis of arylamines is a fundamental transformation in organic chemistry, with the products serving as key intermediates in the preparation of a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most reliable and versatile methods for constructing C(sp²)-N bonds, largely overcoming the limitations of classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

The reaction of this compound presents a challenge due to the steric hindrance around the reaction center. Therefore, the selection of an appropriate catalyst system, comprising a palladium source and a suitable ligand, is critical to achieving high yields and reaction efficiency. This protocol emphasizes the use of bulky, electron-rich phosphine ligands, which have been shown to be highly effective for such transformations.[4]

Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination of a sterically hindered substrate like this compound is critically dependent on the choice of the ancillary ligand. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging couplings, bulky and electron-rich monodentate biarylphosphine ligands or specialized ferrocene-based ligands are generally preferred.

Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)
System 1 Pd(OAc)₂ or Pd₂(dba)₃Josiphos-type (e.g., CyPF-tBu)NaOtBu or KOtBuToluene or Dioxane80-110
System 2 Pd(OAc)₂ or Pd₂(dba)₃Biarylphosphine (e.g., RuPhos, BrettPhos)NaOtBu or KOtBuToluene or Dioxane80-110
System 3 Pd-PEPPSI-IPr (precatalyst)N-Heterocyclic Carbene (NHC)Cs₂CO₃ or K₃PO₄Toluene or Dioxane100-120

Experimental Protocols

The following is a generalized experimental protocol for the Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be required for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., CyPF-tBu, RuPhos) (1.2-2.4 mol% relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4-2.0 equiv)

  • Anhydrous, deoxygenated toluene or dioxane

  • Standard Schlenk line or glovebox setup

  • Magnetic stirrer and heating mantle or oil bath

  • Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Inside a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source, the phosphine ligand, and the base to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound and the corresponding amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines, which can be used as a starting point for the amination of this compound.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromotolueneAnilinePd(OAc)₂ (1)CyPF-tBu (1.5)NaOtBu (1.4)Toluene1001698
24-BromobiphenylMorpholinePd₂(dba)₃ (0.5)RuPhos (1.2)KOtBu (1.5)Dioxane1001295
32-Bromoanisolen-HexylaminePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.4)Toluene802492

This data is representative of similar Buchwald-Hartwig amination reactions and should be used for guidance. Actual yields for the amination of this compound may vary.

Mandatory Visualizations

buchwald_hartwig_cycle A Pd(0)L_n B Oxidative Addition Ar-Pd(II)(X)L_n A->B Ar-X C Ligand Exchange [Ar-Pd(II)(Amine)L_n]X B->C Amine D Deprotonation Ar-Pd(II)(Amido)L_n C->D Base E Reductive Elimination D->E E->A Ar-Amine (Product) Regenerates Pd(0)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

experimental_workflow Start Start Setup 1. Assemble Glassware under Inert Atmosphere Start->Setup Reagents 2. Add Pd Source, Ligand, Base, and Reactants Setup->Reagents Solvent 3. Add Anhydrous, Deoxygenated Solvent Reagents->Solvent Reaction 4. Heat to Reaction Temperature Solvent->Reaction Monitor 5. Monitor by TLC or GC-MS Reaction->Monitor Workup 6. Quench and Extract Monitor->Workup Reaction Complete Purify 7. Purify by Column Chromatography Workup->Purify End Final Product Purify->End

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Synthesis of 2-bromo-N-phenylaniline Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-N-phenylaniline derivatives, crucial intermediates in the development of pharmaceuticals and functional materials. The primary synthetic routes discussed are the Buchwald-Hartwig amination and the Ullmann condensation, both powerful methods for the formation of carbon-nitrogen (C-N) bonds.

Introduction

This compound and its derivatives are versatile building blocks in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the diarylamine scaffold is a common motif in biologically active molecules. This application note outlines reliable protocols for the synthesis of these valuable compounds, presents comparative data for different reaction conditions, and provides visual representations of the synthetic workflows.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes various experimental conditions and corresponding yields for the synthesis of this compound and related derivatives using Buchwald-Hartwig amination and Ullmann condensation methodologies.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,2-DibromobenzeneAnilinePd(OAc)₂ / X-PhosNaOtBuToluene1001089[1]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosNaOtBuTolueneReflux2485[1]
9,10-DibromoanthraceneDiphenylaminePd₂(dba)₃ / DPPFNaOtBuTolueneReflux24-[2]
1,2-DibromobenzeneDiphenylamineCuI / 18-crown-6-o-Dichlorobenzene100-2105-10073[3]
2-Chlorobenzoic acidAnilineCuI / PhenanthrolineKOH-High--[4]
Aryl HalidesAnilinesCuI / 6-hydroxy picolinohydrazide--100--
2-Bromobenzoic acidAnilineCu powder / Cu₂OK₂CO₃2-Ethoxyethanol13024High

Note: This table is a compilation of data from various sources and specific yields may vary based on experimental setup and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Buchwald-Hartwig amination reaction. This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[5]

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1,2-Dibromobenzene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and X-Phos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents), 1,2-dibromobenzene (1.0 equivalent), and anhydrous toluene.

  • Addition of Amine: Add aniline (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 10-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation, along with the experimental workflow for the synthesis of this compound.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R2NH Amine (R2NH) Ligand_Exchange Ligand Exchange R2NH->Ligand_Exchange Base Base Deprotonation Deprotonation Base->Deprotonation Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Ligand_Exchange Amine_Coordination L-Pd(II)(Ar)(NHR2) Ligand_Exchange->Amine_Coordination Amine_Coordination->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation Cu(I) Cu(I) Oxidative_Addition Oxidative Addition Cu(I)->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R2NH Amine (R2NH) R2NH->Oxidative_Addition Base Base Base->Oxidative_Addition Cu(III)_Complex Cu(III)(Ar)(X)(NR2) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I) Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Ullmann condensation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂ and X-Phos to Schlenk flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add NaOtBu, 1,2-Dibromobenzene, and Toluene B->C D 4. Add Aniline C->D E 5. Heat to 100°C and Stir D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Dilute with Ethyl Acetate and Filter through Celite G->H I 9. Wash with Water and Brine H->I J 10. Dry Organic Layer (Na₂SO₄ or MgSO₄) I->J K 11. Concentrate under Reduced Pressure J->K L 12. Purify by Column Chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Bromo-N-phenylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing C-N and C-C bond formation with 2-bromo-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has a very low yield. What are the first things I should check?

A1: When encountering low yields, a systematic review of your reaction parameters is crucial. Start by assessing the following:

  • Catalyst Integrity: Ensure your palladium or copper catalyst is active. Palladium(II) precatalysts must be reduced in-situ to the active Pd(0) species.[1] Many catalysts and ligands are air-sensitive; handle them under an inert atmosphere.

  • Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]

  • Reagent Purity & Quality: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. The quality of the base is also critical; ensure it has not been hydrated during storage.[2]

  • Solvent Choice: Use anhydrous, degassed solvents. Common choices for palladium-catalyzed couplings include toluene, dioxane, and THF.[5][6][7] For Ullmann couplings, solvents like NMP or dioxane are often effective.[8]

Q2: I am observing a significant amount of debrominated starting material (N-phenylaniline). What causes this and how can I prevent it?

A2: The formation of N-phenylaniline is due to a side reaction called hydrodehalogenation. This occurs when the palladium intermediate reacts with a hydride source (often from the solvent or base) instead of the intended coupling partner.[2] To minimize this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos). These ligands can promote the desired reductive elimination step over the competing hydrodehalogenation pathway.[2][9]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and side reactions.[9]

  • Reagent Purity: Ensure all reagents and solvents are strictly anhydrous, as water can sometimes contribute to this side reaction.[9]

Q3: Which type of coupling reaction is best for forming a new C-N bond with this compound: Buchwald-Hartwig or Ullmann?

A3: Both are viable options, but they have different characteristics:

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This is a modern, versatile method known for its broad substrate scope and tolerance of many functional groups.[10][11] It typically requires a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base (like NaOtBu).[4][5] It is often the first choice due to milder conditions compared to the classic Ullmann.[10]

  • Ullmann Condensation (Copper-catalyzed): This is a classic method that has seen significant improvements.[12] It uses a more economical copper catalyst (e.g., CuI).[13] While traditional Ullmann reactions required harsh conditions (high temperatures), modern protocols using ligands (like amino acids or 1,10-phenanthroline) allow for significantly milder temperatures (40-100 °C).[12][14] It can be particularly effective for coupling with nitrogen heterocycles.

Q4: How do I choose the right ligand and base for a Buchwald-Hartwig reaction?

A4: The choice is critical and substrate-dependent.

  • Ligands: For sterically hindered substrates like this compound, bulky and electron-rich monodentate phosphine ligands are generally most effective.[15] Ligands like XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.[9][15][16] Bidentate ligands such as BINAP and Xantphos have also been used successfully in many C-N couplings.[17][18]

  • Bases: Strong, non-nucleophilic bases are required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a very common choice.[4][5] Other effective bases include lithium bis(trimethylsilyl)amide (LHMDS), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[9][15] The choice may depend on the pKa of the amine being coupled.

Troubleshooting Guides

Issue 1: Low or No Conversion to Product
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium/copper catalyst or a reliable precatalyst (e.g., a G3 or PEPPSI precatalyst for Pd).[1][19][20]Catalysts can degrade over time, especially if not stored properly under an inert atmosphere. Precatalysts often offer greater stability and more consistent results.[9]
Oxygen Contamination Ensure rigorous degassing of solvents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.[1][3]Oxygen can oxidize the active Pd(0) or Cu(I) species, rendering the catalyst inactive.[1][2]
Incorrect Base For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LHMDS is used. For Ullmann, K₂CO₃ or K₃PO₄ are common.[4][8][9] Ensure the base is dry and free-flowing.The base's role is to deprotonate the amine, which is a key step in the catalytic cycle. Its strength and solubility are critical.[10]
Sub-optimal Temperature Gradually increase the reaction temperature in increments of 10 °C (typically in the 80-110 °C range).[9]Oxidative addition of the aryl bromide is often the rate-limiting step and is temperature-dependent.[21]
Ligand Poisoning If the coupling partner has coordinating functional groups (e.g., unprotected pyridines), they may bind to the metal center and inhibit catalysis.[22] Consider protecting these groups.Catalyst inhibition prevents turnover. Using a higher catalyst/ligand loading can sometimes overcome mild inhibition.[22]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step
Hydrodehalogenation Catalyst decomposition or presence of a hydride source.Use bulkier ligands (e.g., XPhos, BrettPhos), lower the reaction temperature, and ensure anhydrous conditions.[2][9]
Homocoupling of Coupling Partner Often seen in Suzuki reactions due to oxygen.Improve degassing procedures and ensure a strictly inert atmosphere.[1][2]
Di-arylation of Primary Amine The product arylamine is more reactive than the starting amine.This can be an issue in Buchwald-Hartwig reactions with primary amines. Use of specific ligands or ammonium salts as the amine source can improve selectivity for the primary arylamine.[23]

Data Presentation: Reaction Condition Comparison

Table 1: Example Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene1001691 (conversion)[15]
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene80-11012-24Good-Excellent[4]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene10012High[20]
BrettPhos Pd G3 (5)-Cs₂CO₃ (1.5)Dioxane11018Variable[22]
Table 2: Example Conditions for Ullmann Condensation
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
CuI (10)NoneK₂CO₃ (2.0)ChCl:Glycerol601298[24]
CuI (5)1,10-phenanthroline (10)K₃PO₄ (3.0)Dioxane11012-18Moderate-Good[14]
CuI (5-10)N,N'-dimethylethylenediamine (20)K₃PO₄ (2.0)TolueneReflux12Good[22]
Cu(OAc)₂ (10)α-benzoin oxime (10)K₃PO₄ (2.0)DMSO808Good-Excellent[25]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4]

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv), this compound (1.0 equiv), and the amine coupling partner (1.1-1.2 equiv).[4][26]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[1][4]

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C). Stir vigorously.[1][4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous NH₄Cl. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Ligand-Assisted Ullmann Condensation
  • Reaction Setup: To a Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).[14]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2-2.0 equiv).[14]

  • Inert Atmosphere & Solvent: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed solvent (e.g., dioxane or toluene).[14]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Buchwald-Hartwig protocol.

Visualizations

Experimental_Workflow prep 1. Reagent Prep (Dry & Degas) setup 2. Inert Setup (Schlenk Flask) prep->setup addition 3. Reagent Addition (Solid -> Liquid) setup->addition reaction 4. Reaction (Heat & Stir) addition->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Workup (Quench & Extract) monitor->workup Complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree start Low / No Yield check_inert Inert Atmosphere Sufficiently Maintained? start->check_inert check_catalyst Catalyst & Ligand Fresh & Active? check_inert->check_catalyst Yes action_inert Improve Degassing Use Schlenk Technique check_inert->action_inert No check_reagents Reagents & Base Pure & Anhydrous? check_catalyst->check_reagents Yes action_catalyst Use Fresh Catalyst Consider Precatalyst check_catalyst->action_catalyst No check_temp Reaction Temp Optimal? check_reagents->check_temp Yes action_reagents Purify Starting Materials Use Fresh/Dry Base check_reagents->action_reagents No action_temp Increase Temperature (e.g., 80 -> 100 -> 110°C) check_temp->action_temp No consider_ligand Screen Alternative Ligands / Bases check_temp->consider_ligand Yes action_inert->check_catalyst action_catalyst->check_reagents action_reagents->check_temp action_temp->consider_ligand

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Signaling_Pathway M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA M2_complex Ar-M(II)-Br(Ln) OA->M2_complex Amine_Coord Amine Coordination + Deprotonation (Base) M2_complex->Amine_Coord Amido_complex Ar-M(II)-NR'R''(Ln) Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->M0 Catalyst Regeneration Product Ar-NR'R'' RE->Product ArBr This compound ArBr->OA Amine Amine (HNR'R'') Amine->Amine_Coord

Caption: Simplified catalytic cycle for C-N cross-coupling reactions.

References

common side products in the synthesis of 2-bromo-N-phenylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-bromo-N-phenylaniline. The following information is designed to help identify and mitigate the formation of common side products and address other potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig reaction is often favored due to its milder reaction conditions and broader functional group tolerance.[1]

Q2: What are the typical starting materials for these syntheses?

A2: For the Buchwald-Hartwig amination, the common starting materials are 2-bromoaniline and a phenyl electrophile such as phenylboronic acid, or alternatively, aniline and a 2-bromophenyl electrophile. For the Ullmann condensation, 2-bromoaniline and bromobenzene are frequently used.[1]

Q3: What are the major side products to be aware of during the synthesis of this compound?

A3: In the Buchwald-Hartwig amination , a primary side reaction is the hydrodehalogenation of the 2-bromophenyl starting material, leading to the formation of aniline. Another potential side product is the formation of diarylamine species from the coupling of the product with another molecule of the aryl halide.[1] In the Ullmann condensation , a common side reaction is the formation of symmetrical biaryl compounds through the homocoupling of the aryl halides (e.g., biphenyl from bromobenzene).[1] Due to the often harsh reaction conditions of the Ullmann condensation, thermal decomposition of reactants or products can also occur.[1]

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography.[1] For recrystallization, selecting a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is crucial. Column chromatography using silica gel is also a common and effective method for separating the desired product from side products and unreacted starting materials.

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
ProblemPossible CauseSuggested Solution
Low to no product formation Inactive catalystEnsure the palladium precursor and phosphine ligand are of high quality and have not degraded. Consider using a pre-catalyst.[2]
Incorrect baseUse a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the base is anhydrous.[2]
Inappropriate solventUse anhydrous and degassed toluene, dioxane, or THF. Avoid chlorinated solvents, acetonitrile, and pyridine which can inhibit the catalyst.[2]
Low reaction temperatureMost Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[1]
Significant hydrodehalogenation side product Presence of waterEnsure all reagents and solvents are rigorously dried.[1]
Inefficient ligandSome phosphine ligands are more prone to promoting hydrodehalogenation. Consider screening different ligands.
Excess base or amineUse a precise stoichiometry of reagents, as an excess of base or amine can sometimes contribute to this side reaction.[1]
Formation of diarylamine side products High catalyst loading or prolonged reaction timeOptimize the catalyst loading and monitor the reaction progress by TLC or GC to avoid extended reaction times.
Ullmann Condensation Troubleshooting
ProblemPossible CauseSuggested Solution
Low to no product formation Inactive copper catalystUse freshly activated copper powder or a more reactive copper(I) salt like CuI.[1]
Insufficient temperatureUllmann reactions often require high temperatures (e.g., >150 °C). Optimize the temperature to balance the reaction rate and potential decomposition.[1]
Significant homocoupling of aryl halide Inherent side reactionUsing a stoichiometric excess of the amine component can sometimes favor the desired cross-coupling reaction.[1]
Catalyst loadingThe amount of copper catalyst can influence the ratio of cross-coupling to homocoupling. Optimize the catalyst loading.[1]
Product decomposition Excessively high reaction temperatureCarefully control the reaction temperature and consider using a milder, ligand-assisted protocol if possible.[1]

Data Presentation

EntrySynthesis MethodCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of this compound (%)Yield of Side Product A (%)Yield of Side Product B (%)
1Buchwald-Hartwig
2Ullmann
...

Side Product A and B should be identified (e.g., Aniline, Biphenyl) based on analytical data.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for Buchwald-Hartwig and Ullmann reactions. Researchers should optimize these conditions for their specific substrates and setup.

Protocol 1: Buchwald-Hartwig Amination

Materials:

  • 2-bromoaniline or aniline

  • Phenylboronic acid or 1-bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Add anhydrous toluene, followed by 2-bromoaniline (or aniline) and the corresponding phenyl coupling partner.

  • Seal the flask and heat the reaction mixture with stirring at a predetermined temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

Materials:

  • 2-bromoaniline

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

  • In a round-bottom flask, combine 2-bromoaniline, bromobenzene, CuI, and K₂CO₃.

  • Add the solvent (e.g., DMF).

  • Heat the mixture with stirring under an inert atmosphere at a high temperature (e.g., 150-200 °C).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble inorganic salts.

  • Extract the filtrate with an organic solvent and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Start Synthesis reaction_check Reaction Complete? start->reaction_check reaction_check->start No, continue reaction product_analysis Analyze Crude Product (TLC, GC, NMR) reaction_check->product_analysis Yes issue_identification Identify Issue product_analysis->issue_identification low_yield Low Yield / No Reaction issue_identification->low_yield Low Conversion side_products Side Products Observed issue_identification->side_products Impure Product optimize_catalyst Check Catalyst/Ligand Activity Optimize Loading low_yield->optimize_catalyst optimize_conditions Adjust Temp, Time, Base, Solvent low_yield->optimize_conditions purification Purify by Chromatography or Recrystallization side_products->purification modify_stoichiometry Adjust Reactant Ratios side_products->modify_stoichiometry optimize_catalyst->start Re-run Synthesis optimize_conditions->start Re-run Synthesis modify_stoichiometry->start Re-run Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Product_Formation cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation buchwald_start 2-bromo-aryl + Aniline (Pd Catalyst) buchwald_product This compound (Desired Product) buchwald_start->buchwald_product Desired Pathway hydrodehalogenation Aniline (Hydrodehalogenation) buchwald_start->hydrodehalogenation Side Reaction diarylamine Diarylamine (Over-arylation) buchwald_product->diarylamine Side Reaction ullmann_start 2-bromo-aryl + Aniline (Cu Catalyst) ullmann_product This compound (Desired Product) ullmann_start->ullmann_product Desired Pathway homocoupling Biphenyl (Homocoupling) ullmann_start->homocoupling Side Reaction

Caption: Common side product formation pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 2-bromo-N-phenylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-bromo-N-phenylaniline by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at low temperatures. Based on the structural similarity to diphenylamine and 2-bromoaniline, which are soluble in alcohols and ethers, good starting points for solvent screening include ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[1][2][3] A final selection should always be based on small-scale solubility tests.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point. This is a common issue with many organic compounds.[4] To resolve this, you can try the following:

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to decrease the saturation of the solution.

  • Lower the temperature of dissolution: If possible, use a solvent that will dissolve the compound at a lower temperature.

  • Use a different solvent system: A solvent in which the compound is less soluble might prevent oiling out.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes promote oil formation.

Q3: Why is the recovery yield of my purified this compound low?

A3: A low recovery yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of your product.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.

Q4: The recrystallized this compound is still colored. How can I remove colored impurities?

A4: If your product is still colored after recrystallization, the colored impurities are likely soluble in the recrystallization solvent. You can try adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, reducing the overall yield.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Crystals form too quickly. - The solution is cooling too rapidly.- The solution is highly supersaturated.- Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath.- Add a small amount of additional hot solvent.
The product appears oily or as a liquid. - The melting point of the solute is lower than the boiling point of the solvent.- The cooling process is too fast.- Reheat the solution and add more solvent to lower the saturation point.- Choose a solvent with a lower boiling point.- Allow the solution to cool down more slowly.
Low yield of recovered product. - Too much solvent was used for dissolution or washing.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the filtration funnel is pre-heated before hot filtration.
Product is discolored. - Presence of colored, soluble impurities.- Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.

  • A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes with the undissolved solids. A good solvent will dissolve the compound when hot.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration.

  • Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

  • Determine the melting point of the purified crystals to assess their purity.

Quantitative Data: Estimated Solubility of this compound

Disclaimer: The following data is estimated based on the solubility of structurally similar compounds, such as diphenylamine and 2-bromoaniline.[1][2][3] Experimental verification is highly recommended.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
WaterInsolubleVery Slightly Soluble
EthanolSparingly SolubleVery Soluble
MethanolSparingly SolubleVery Soluble
HexaneSlightly SolubleModerately Soluble
TolueneModerately SolubleVery Soluble
Ethyl AcetateModerately SolubleVery Soluble

Visualizations

RecrystallizationWorkflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool to Room Temperature Slowly hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingTree start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No add_solvent Add more hot solvent oiling_out->add_solvent Try First check_solvent_vol Used minimum solvent? low_yield->check_solvent_vol premature_cryst Premature crystallization? low_yield->premature_cryst boil_off Boil off some solvent too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed slow_cooling Cool more slowly add_solvent->slow_cooling If persists change_solvent Change solvent slow_cooling->change_solvent If persists optimize_solvent Optimize solvent volume check_solvent_vol->optimize_solvent No preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-bromo-N-phenylaniline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A typical and effective solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. A good starting point for developing the optimal eluent is a 9:1 to 4:1 mixture of hexane:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.

Q2: How can I visualize this compound on a TLC plate?

This compound is an aromatic compound and can be readily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[1][2] For further confirmation, especially if the concentration is low, staining with an iodine chamber can be effective.[1][3] Ninhydrin stain can also be used to visualize amines, which often show up as green spots.[3]

Q3: My this compound is streaking on the silica gel column. What can I do to prevent this?

Streaking of amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can:

  • Add a competing base: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent system.[4] This neutralizes the acidic sites on the silica gel, reducing the strong interaction with the basic this compound.

  • Use deactivated silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.[4]

  • Consider an alternative stationary phase: If streaking persists, using neutral or basic alumina as the stationary phase can be a good alternative.[3]

Q4: What are the common impurities I should expect when purifying this compound?

The impurities will largely depend on the synthetic route used to prepare this compound.

  • From Buchwald-Hartwig amination: Common impurities include unreacted starting materials (e.g., 2-bromoaniline, bromobenzene), the palladium catalyst, phosphine ligands, and their corresponding oxides (e.g., triphenylphosphine oxide).[5][6][7]

  • From Ullmann condensation: You might encounter unreacted starting materials, the copper catalyst, and potential homocoupling byproducts (e.g., biphenyl).[8]

Q5: How can I remove triphenylphosphine oxide (TPPO) if it co-elutes with my product?

Triphenylphosphine oxide can be a challenging impurity to remove by chromatography. If it co-elutes:

  • Acid-base extraction: If your desired compound has a basic amine group, you can dissolve the mixture in a suitable organic solvent and wash it with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the TPPO remains in the organic layer. The aqueous layer can then be basified and the pure product extracted.[9]

  • Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Adding these solvents to a concentrated solution of your crude product and cooling can cause the TPPO to precipitate.[10]

  • Complexation: Zinc chloride can form an insoluble complex with TPPO in ethanol, which can then be removed by filtration.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Product does not elute from the column Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on.
Compound has decomposed on the silica. Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Poor separation of product and impurities Inappropriate solvent system. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column.
Column was not packed properly. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation.[11][12]
Overloading the column. The amount of crude material loaded should be appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product elutes too quickly (with the solvent front) Solvent system is too polar. Start with a less polar eluent. If the product has a high Rf value even in 100% hexane, consider using a more polar stationary phase or reverse-phase chromatography.
Multiple spots in fractions that should contain pure product Co-eluting impurities. Identify the impurities (e.g., starting materials, byproducts). Adjust the solvent system for better separation. A shallower gradient or isocratic elution might be necessary.
Product degradation during chromatography. As mentioned earlier, check for compound stability on silica. Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (60-120 mesh) and the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Stir to create a uniform slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom.[11]

  • Add a thin layer of sand.[11]

  • Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any trapped air.[12]

  • Once the silica has settled, add another thin layer of sand on top.

  • Continuously run the eluent through the column to equilibrate it, making sure the solvent level never drops below the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel using a pipette.[4]

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and then carefully add this powder to the top of the column.[13]

4. Elution and Fraction Collection:

  • Begin elution with the least polar solvent system determined by your initial TLC analysis.

  • Collect fractions in test tubes or flasks.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[14]

  • Spot the starting material, crude reaction mixture, and the collected fractions on the same TLC plate for comparison.[15]

6. Isolation of the Pure Product:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 to 4:1)Adjust ratio based on TLC analysis.
Rf of Target Compound 0.2 - 0.4Optimal for good separation.[16]
Crude to Silica Ratio 1:30 - 1:100 (by weight)Depends on the difficulty of the separation.
Additive for Amines 0.1 - 1% TriethylamineUse if streaking is observed.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute & Collect Fractions load_sample->elute_collect monitor_tlc Monitor by TLC elute_collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product pure_product evaporate_solvent->pure_product Pure this compound troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered cause1 Incorrect Solvent Polarity problem->cause1 cause2 Compound Instability problem->cause2 cause3 Poor Column Packing problem->cause3 cause4 Amine-Silica Interaction problem->cause4 sol1 Adjust Eluent Polarity cause1->sol1 sol2 Use Deactivated Silica/Alumina cause2->sol2 sol3 Repack Column Carefully cause3->sol3 sol4 Add Triethylamine to Eluent cause4->sol4

References

Technical Support Center: Buchwald-Hartwig Amination of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 2-bromo-N-phenylaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Failed Reactions

Question: My Buchwald-Hartwig amination of this compound is resulting in a low or no yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the Buchwald-Hartwig amination of this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1] Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst, which can offer more reliable generation of the active catalytic species.[2]

  • Issues with Reagents and Solvents: The presence of water or oxygen can significantly hinder the reaction. Ensure all solvents are anhydrous and degassed. Reagents should be of high purity.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. A screening of these parameters is often necessary to find the optimal conditions for this specific substrate.[2]

Below is a troubleshooting workflow to guide your optimization process:

Buchwald_Hartwig_Troubleshooting start Low or No Product Yield catalyst Is the catalyst active and handled under inert conditions? start->catalyst temp Is the reaction temperature optimal? catalyst->temp Yes catalyst_yes Use a pre-catalyst or fresh reagents. catalyst->catalyst_yes No reagents Are reagents and solvents pure and anhydrous? temp->reagents Yes temp_yes Increase temperature incrementally. temp->temp_yes No side_reactions Significant side reactions observed? reagents->side_reactions Yes reagents_yes Use anhydrous, degassed solvents and pure reagents. reagents->reagents_yes No ligand_screen Screen different phosphine ligands. side_reactions->ligand_screen Yes base_screen Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->base_screen Yes Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)-NHR'R''](L)Br AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR'R''(L) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (Product) RedElim->Product

References

preventing catalyst deactivation in Suzuki coupling of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of 2-bromo-N-phenylaniline. Our aim is to equip researchers with the necessary information to prevent catalyst deactivation and optimize reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the Suzuki coupling of this compound, a substrate known for its steric hindrance and potential for catalyst inhibition.

Problem Potential Causes Recommended Solutions
Low to No Product Yield 1. Catalyst Deactivation: The aniline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Steric hindrance from the N-phenyl group can also slow down crucial steps in the catalytic cycle, leading to catalyst decomposition over time. 2. Inefficient Oxidative Addition: The C-Br bond of this compound is sterically hindered, making the initial oxidative addition step difficult for the palladium catalyst. 3. Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous and inefficient reaction.1. Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can sterically shield the palladium center from aniline coordination.[1][2][3] 2. Use of Pre-catalysts: Highly active pre-catalysts like XPhos Pd G3 or CataCXium A palladacycle can be effective for challenging couplings of ortho-substituted anilines.[1][4] 3. Solvent Choice: Consider using solvents like 2-MeTHF, dioxane, or toluene, which have been shown to be effective for similar sterically hindered couplings.[4] A co-solvent like water may be necessary depending on the base used.
Significant Side Product Formation (e.g., Homocoupling, Debromination) 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid partner.[1][5] 2. Protodeboronation: The boronic acid can be unstable under the reaction conditions, leading to its conversion to the corresponding arene. This is more common with aqueous bases.[1] 3. Slow Catalytic Turnover: If the desired cross-coupling is slow, side reactions can become more prominent.1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1] 2. Use of Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, to minimize protodeboronation.[1][2] 3. Optimize Reaction Conditions: Adjusting the temperature, base, and catalyst system can increase the rate of the desired reaction over side reactions.
Reaction Stalls or is Sluggish 1. Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a slow step, especially with sterically hindered substrates. 2. Inappropriate Base: The choice of base is critical for activating the boronic acid. An unsuitable base can lead to a slow or incomplete reaction.1. Base Selection: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective for hindered substrates.[1][3] 2. Temperature Optimization: Increasing the reaction temperature (typically in the range of 80-110 °C) can help overcome the activation energy barrier for slower steps.[1]
Catalyst Turns Black (Palladium Black Formation) 1. Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization. 2. Ligand Degradation: The phosphine ligand can oxidize in the presence of trace oxygen, leaving the palladium center unprotected.1. Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the catalytic species. 2. Use Robust Ligands: Sterically hindered and electron-rich ligands are generally more stable and better at preventing agglomeration. 3. Control Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The primary challenges arise from steric hindrance and potential catalyst inhibition. The bulky N-phenyl group ortho to the bromine atom makes it difficult for the palladium catalyst to access the C-Br bond for oxidative addition and also hinders the final reductive elimination step.[3] Additionally, the lone pair of electrons on the aniline nitrogen can coordinate to the palladium catalyst, forming an inactive complex and effectively poisoning the catalyst.

Q2: What is the best catalyst system for the Suzuki coupling of this compound?

A2: There is no single "best" catalyst system, as the optimal choice often depends on the specific coupling partner and desired reaction conditions. However, for sterically hindered and potentially inhibiting substrates like this compound, highly active catalyst systems are generally required. Systems employing bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent starting points.[1][2][3] Pre-formed catalysts, such as CataCXium A Pd G3, have also shown unique efficacy in couplings of unprotected ortho-bromoanilines.[4]

Q3: How do I choose the right base for this reaction?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step. For sterically hindered couplings, moderately strong inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][3] The choice of base should be coordinated with the solvent system; for instance, phosphate and carbonate bases often work well in solvent mixtures containing water.

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged. Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[5] The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[1] Therefore, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q5: My reaction worked on a small scale, but the yield dropped upon scale-up. What could be the reason?

A5: Scale-up issues can arise from several factors, including less efficient heat and mass transfer. In the context of this reaction, inefficient stirring on a larger scale can lead to localized "hot spots" that promote catalyst decomposition. Furthermore, ensuring a truly inert atmosphere is more challenging in larger reaction vessels. When scaling up, it is important to ensure adequate stirring and to take extra care in deoxygenating the reaction mixture and maintaining a positive pressure of inert gas.

Quantitative Data on Reaction Conditions

The following table summarizes reaction conditions from the literature for the Suzuki coupling of substrates structurally similar to this compound, providing a starting point for optimization.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
This compound analogueCataCXium A Pd G3 (5)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)801691[4]
2-Bromopyridine derivativePd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)THF/H₂O80-110-High[1]
2-Bromopyridine derivativeXPhos Pd G3 (1-3)-Cs₂CO₃ (2-3)Dioxane80-110-High to Excellent[1]
2-Bromo-p-xyleneDimeric palladacycle of 2-phenylaniline (0.01)-Na₂CO₃ (2)MeOH60-Moderate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound (starting point for optimization):

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) Complex OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Complex Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Catalyst_Deactivation cluster_deactivation Potential Catalyst Deactivation Pathways for this compound Active_Catalyst Active Pd(0) Catalyst Aniline_Coordination Aniline Coordination Active_Catalyst->Aniline_Coordination This compound Aggregation Aggregation Active_Catalyst->Aggregation Ligand_Oxidation Ligand Oxidation Active_Catalyst->Ligand_Oxidation O₂ Inactive_Complex Inactive N-Coordinated Pd Complex Aniline_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Unstable_Pd Unstabilized Pd(0) Ligand_Oxidation->Unstable_Pd Unstable_Pd->Aggregation

Caption: Common catalyst deactivation pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Improving Regioselectivity in 2-Bromo-N-phenylaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-phenylaniline. The following sections address common issues encountered during experiments and offer solutions to improve regioselectivity in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where regioselectivity is a critical factor?

A1: Regioselectivity is a key consideration in several important reactions with this compound, including:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. The challenge lies in selectively functionalizing at the bromine position without affecting other reactive sites on the molecule.

  • Directed ortho-lithiation: The N-phenylamino group can direct metallation to the ortho positions on either the aniline or the phenyl ring, leading to mixtures of products if not properly controlled.

Q2: Which position on this compound is generally more reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is a primary determinant of regioselectivity. The general trend for halogen reactivity is I > Br > Cl > F.[1] Therefore, in a molecule like this compound, the C-Br bond is the most likely site of oxidative addition to the palladium(0) catalyst and subsequent functionalization.

Q3: How does the N-phenylamino group influence the regioselectivity of reactions?

A3: The N-phenylamino group exerts a significant electronic and steric influence. Electronically, it is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution. In the context of directed metallation, the nitrogen atom's lone pair can coordinate to a metal, directing lithiation to the ortho positions. Sterically, the bulky phenyl group can hinder access to the ortho positions, influencing the approach of catalysts and reagents.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Problem: When performing a Suzuki-Miyaura coupling with this compound and a boronic acid, I am observing a mixture of products, including diarylated species and reaction at undesired positions.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the cleavage of other C-H or C-N bonds, leading to a loss of selectivity.[2]

  • Highly Reactive Catalyst: An overly active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-Br bond and other potential reaction sites.[2]

  • Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards multiple couplings.[2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species and influencing its selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature or slightly elevated) and gradually increase it if the reaction is too slow.[2]

  • Screen Different Ligands: Test a range of phosphine ligands with varying steric and electronic properties. For instance, bulky, electron-rich ligands can sometimes favor reaction at more sterically hindered positions, while less bulky ligands might favor the more accessible C-Br bond.

  • Optimize Catalyst Loading: While increasing catalyst loading can sometimes overcome low reactivity, it can also lead to side reactions.[2] A loading of 1-2 mol% is a good starting point.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.

  • Solvent Screening: The choice of solvent can impact the solubility of reactants and the catalyst's behavior. Common solvents for Suzuki reactions include toluene, DMF, and THF.[2]

Issue 2: Lack of Selectivity in Buchwald-Hartwig Amination

Problem: Attempting to introduce a second amino group to this compound via Buchwald-Hartwig amination results in a complex mixture of products.

Possible Causes:

  • Incompatible Base: The choice of base is critical. Strong, insoluble inorganic bases can lead to poor functional group tolerance and side reactions.[3]

  • Ligand Inefficiency: The ligand may not be suitable for promoting the desired C-N bond formation efficiently, leading to catalyst decomposition or undesired side reactions.

  • High Temperature: Similar to Suzuki coupling, high temperatures can reduce selectivity.

Troubleshooting Steps:

  • Base Selection: Evaluate both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases.[2][3] Soluble organic bases like DBU can sometimes offer milder reaction conditions and better functional group tolerance.[3]

  • Ligand Variation: Test various ligands. For Buchwald-Hartwig reactions, ligands like XantPhos have been shown to be effective.[3]

  • Temperature Optimization: Begin with milder temperatures and increase cautiously while monitoring the reaction for any decrease in regioselectivity.

  • Use of Precatalysts: Consider using well-defined palladium precatalysts, which can offer better control over the active catalyst concentration and improve reproducibility.

Issue 3: Uncontrolled Regioselectivity in Directed Ortho-Lithiation

Problem: When trying to perform a directed ortho-lithiation on this compound using an organolithium reagent, I get a mixture of products resulting from lithiation at different positions.

Possible Causes:

  • Competitive Metal-Halogen Exchange: With bromoarenes, metal-halogen exchange can be faster than directed ortho-lithiation, leading to lithiation at the position of the bromine atom.[4]

  • Choice of Base: The type of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can significantly influence the site of lithiation.[4]

  • Temperature: Lithiated intermediates can be unstable at higher temperatures, potentially leading to rearrangements or side reactions.[4]

Troubleshooting Steps:

  • Base and Additive Screening: The combination of an alkyllithium reagent and a coordinating agent like TMEDA is often used for directed lithiation.[4] For substrates prone to metal-halogen exchange, using a lithium amide base like LDA or LiTMP can favor deprotonation over exchange.[4]

  • Low-Temperature Conditions: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance the stability of the lithiated intermediate and minimize side reactions.[4]

  • Protecting Group Strategy: If selective lithiation remains challenging, consider temporarily protecting the N-H group with a suitable directing group that can more effectively control the position of lithiation.

Quantitative Data Presentation

Table 1: Representative Ligand Effects on Regioselectivity in Cross-Coupling Reactions

LigandCatalyst PrecursorBaseSolventTemperature (°C)C-Br Coupling Yield (%)Notes
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100ModerateCan lead to mixtures in complex substrates.
P(o-tolyl)₃Pd(OAc)₂K₂CO₃Toluene110GoodOften effective for Heck reactions.[2]
XantPhosPd₂(dba)₃DBUToluene100HighEffective for Buchwald-Hartwig aminations with milder bases.[3]
SPhosPd₂(dba)₃K₃PO₄Dioxane80HighBulky, electron-rich ligand, can influence selectivity.

Note: The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the chosen solvent (e.g., toluene/water mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Directed Ortho-Lithiation and Electrophilic Quench
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add the organolithium base (e.g., n-BuLi, 1.1 mmol) dropwise. If using, TMEDA (1.1 mmol) can be added before the base.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_temp Temperature cluster_catalyst Catalyst System cluster_reagents Reagents start Poor Regioselectivity Observed temp_check Is reaction temp. high? start->temp_check catalyst_check Is catalyst highly active? start->catalyst_check reagent_check Is there an excess of coupling partner? start->reagent_check lower_temp Lower Temperature temp_check->lower_temp Yes end_point Improved Regioselectivity lower_temp->end_point ligand_screen Screen Ligands (Vary Sterics/Electronics) catalyst_check->ligand_screen Yes ligand_screen->end_point adjust_stoich Adjust Stoichiometry reagent_check->adjust_stoich Yes adjust_stoich->end_point

Caption: Troubleshooting logic for improving regioselectivity.

References

Navigating the Scale-Up Synthesis of 2-bromo-N-phenylaniline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a unique set of challenges that require careful consideration and optimization. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to assist researchers in overcoming common hurdles encountered during the transition from laboratory to pilot plant or industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, primarily focusing on the two most common synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination.

Problem Potential Cause Troubleshooting Suggestions
Low or Inconsistent Yield Ullmann Condensation: Inactive copper catalyst; Poor quality of starting materials (2-bromoaniline and aniline); Inefficient removal of water byproduct.[1] Buchwald-Hartwig Amination: Inactive palladium catalyst or ligand; Inappropriate choice of base or solvent; Presence of oxygen.Ullmann Condensation: Use freshly prepared or activated copper catalyst (e.g., copper(I) iodide); Ensure high purity of reactants through appropriate purification methods; Employ azeotropic distillation (e.g., with a Dean-Stark trap) to effectively remove water.[1] Buchwald-Hartwig Amination: Use fresh, high-purity palladium precatalyst and ligand; Screen different bases (e.g., sodium tert-butoxide, potassium phosphate) and anhydrous, degassed solvents (e.g., toluene, dioxane); Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Formation of Impurities Side Reactions: Over-reaction leading to triphenylamine or other poly-arylated species; Hydrodehalogenation of 2-bromoaniline to aniline; Formation of biphenyl from the homo-coupling of phenyl rings.General: Carefully control stoichiometry of reactants; Optimize reaction temperature and time to minimize side reactions. Buchwald-Hartwig: Ensure the use of high-purity, anhydrous, and deoxygenated solvents and reagents to suppress hydrodehalogenation.
Difficult Product Isolation and Purification High Boiling Point of Product: this compound has a high boiling point, making distillation challenging. Presence of Colored Impurities: Oxidation of the product or starting materials can lead to discoloration.[1]Purification: Utilize column chromatography (silica gel with a hexane/ethyl acetate gradient is a common starting point) or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). Decolorization: Treat the crude product with activated carbon during workup or recrystallization.
Exothermic Reaction / Poor Heat Transfer Highly Exothermic Nature of Coupling Reactions: Both Ullmann and Buchwald-Hartwig reactions can be exothermic, posing a safety risk at scale.[2][3]Process Safety: Implement controlled addition of reagents; Ensure efficient stirring and cooling of the reactor; Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Catalyst Deactivation or Poisoning Presence of Impurities in Starting Materials: Sulfur or other heteroatom-containing impurities can poison the catalyst.Catalyst Protection: Use high-purity starting materials; Consider using a scavenger resin to remove potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Ullmann condensation or Buchwald-Hartwig amination, is more suitable for the large-scale synthesis of this compound?

A1: Both routes have been successfully employed for the synthesis of diarylamines. The Buchwald-Hartwig amination is often favored in modern pharmaceutical process chemistry due to its generally milder reaction conditions, higher functional group tolerance, and broader substrate scope.[4][5] However, the Ullmann condensation can be a more cost-effective option, particularly if copper catalysis is preferred over palladium. The choice ultimately depends on factors such as available equipment, cost of raw materials and catalyst, and the desired purity profile of the final product.

Q2: What are the critical process parameters to monitor during the scale-up of the Buchwald-Hartwig amination for this synthesis?

A2: Key parameters to control include:

  • Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and side reactions.

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is vital for reproducibility and to minimize impurity formation.

  • Stirring Rate: Adequate agitation is necessary to ensure efficient mixing of the heterogeneous mixture, especially when using solid bases.

  • Purity of Reagents: Water and other impurities in the starting materials or solvent can significantly impact the reaction outcome.

Q3: How can I minimize the formation of the common impurity, triphenylamine, during the synthesis?

A3: Triphenylamine formation is a result of over-arylation. To minimize this:

  • Control Stoichiometry: Use a slight excess of aniline relative to 2-bromoaniline.

  • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by HPLC or GC) and stop the reaction once the desired conversion of 2-bromoaniline is achieved.

  • Temperature Control: Avoid excessive temperatures, which can promote further reaction.

Q4: What are the recommended purification methods for this compound on a kilogram scale?

A4: At a larger scale, purification strategies need to be efficient and scalable.

  • Recrystallization: This is often the most practical method for large quantities. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity.

  • Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility can be an effective way to remove more soluble impurities.

  • Column Chromatography: While less common for very large scales due to cost and solvent consumption, it can be used for high-purity requirements.

Experimental Protocols

While specific large-scale protocols are often proprietary, the following provides a general methodology for the synthesis of this compound via the Buchwald-Hartwig amination, which can be adapted and optimized for scale-up.

General Laboratory-Scale Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To a dry, inerted reaction vessel, add 2-bromoaniline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 1-4 mol%).

  • Reagent Addition: Add aniline (1.1-1.5 eq.) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by HPLC or GC.

  • Workup: After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Note: This is a general guideline. For scale-up, a thorough process hazard analysis and optimization of reaction parameters are essential.

Visualizations

To aid in understanding the process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_ullmann Ullmann Condensation Workflow U_Start Charge Reactor: 2-bromoaniline, Aniline, Copper Catalyst, Base, Solvent U_Reaction Heat to Reaction Temperature (e.g., 150-200 °C) U_Start->U_Reaction U_Workup Cool, Quench, and Extract U_Reaction->U_Workup U_Purification Purify by Recrystallization or Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product

Caption: A typical experimental workflow for the Ullmann condensation synthesis.

experimental_workflow_buchwald cluster_buchwald Buchwald-Hartwig Amination Workflow B_Start Charge Inerted Reactor: 2-bromoaniline, Aniline, Pd Catalyst, Ligand, Base, Anhydrous Solvent B_Reaction Heat to Reaction Temperature (e.g., 80-110 °C) B_Start->B_Reaction B_Workup Cool, Quench, and Extract B_Reaction->B_Workup B_Purification Purify by Recrystallization or Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination synthesis.

troubleshooting_logic Start Low Yield or Impurity Formation Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Check_Inertness Ensure Strict Inert Atmosphere Start->Check_Inertness Solution Improved Yield and Purity Check_Catalyst->Solution Check_Reagents->Solution Check_Conditions->Solution Check_Inertness->Solution

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Purification of Crude 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-bromo-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities in crude this compound largely depend on the synthetic route employed. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.

  • From Ullmann Condensation:

    • Unreacted Starting Materials: Residual 2-bromoaniline, aniline, and bromobenzene may be present.

    • Homocoupled Byproducts: Symmetrical biaryls like 2,2'-dibromobiphenyl or biphenyl can form.

    • Copper Residues: Traces of the copper catalyst may remain.

  • From Buchwald-Hartwig Amination:

    • Unreacted Starting Materials: Aniline and 2-bromobenzene may be present.

    • Ligand and Catalyst Residues: Residual palladium catalyst and phosphine ligands.

    • Hydrodehalogenated Byproduct: Aniline can be formed through a side reaction where the bromo group is replaced by a hydrogen atom.

Q2: Which purification methods are most effective for this compound?

The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.

  • Recrystallization: Effective for removing major impurities and for large-scale purifications.

  • Column Chromatography: Ideal for separating closely related impurities and for achieving very high purity on a smaller scale.

Q3: How can I monitor the purity of my this compound during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For column chromatography, a UV detector can be used to track the elution of the compound. High-purity fractions can then be analyzed by techniques like HPLC, GC-MS, and NMR for final purity assessment. A typical TLC system for this compound is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the hot solvent.Use a lower-boiling point solvent or a solvent mixture. Add a co-solvent in which the compound is more soluble.
No Crystal Formation The solution is not supersaturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to

Validation & Comparative

A Comparative Guide to the NMR Analysis of 2-bromo-N-phenylaniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the identification and quantification of impurities in 2-bromo-N-phenylaniline. The purity of this compound is critical in drug development and chemical synthesis, necessitating robust analytical methods for quality control. This document details experimental protocols and presents supporting data to assist researchers in selecting the most appropriate analytical strategy.

NMR Analysis of this compound and Its Potential Impurities

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the quantification of components in a mixture. The analysis of this compound by ¹H NMR allows for the identification of the main compound and its likely process-related impurities.

Common impurities in the synthesis of this compound can arise from starting materials, side-reactions, or degradation. These may include residual starting materials such as 2-bromoaniline and bromobenzene, the product of a dehalogenation side-reaction (N-phenylaniline, also known as diphenylamine), and unreacted aniline.

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound and its potential impurities in a typical NMR solvent like deuterochloroform (CDCl₃).

CompoundStructureKey ¹H NMR Chemical Shifts (ppm in CDCl₃)
This compound 7.55 (dd, 1H), 7.33 (m, 2H), 7.28 (m, 1H), 7.15 (m, 3H), 7.00 (t, 1H), 6.85 (d, 1H), 5.8 (br s, 1H, NH)
2-Bromoaniline 7.39 (dd, 1H), 7.08 (td, 1H), 6.73 (dd, 1H), 6.61 (td, 1H), 4.01 (br s, 2H, NH₂)[1]
N-Phenylaniline (Diphenylamine) 7.24 (t, 4H), 7.04 (d, 4H), 6.91 (t, 2H), 5.63 (br s, 1H, NH)[2][3][4]
Bromobenzene 7.50 (m, 2H), 7.25 (m, 3H)[5][6][7]
Aniline 7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.7 (br s, 2H, NH₂)[8][9][10][11][12]

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for impurity profiling. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the volatility of the analytes, and the availability of reference standards.

The following table compares the performance of NMR, HPLC, and GC-MS for the analysis of impurities in aromatic amines.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Separates volatile components based on their boiling points and partitioning, followed by mass-based detection and identification.
Sample Type Soluble samples.Soluble, non-volatile, or thermally labile compounds.Volatile and thermally stable compounds; derivatization may be required for polar analytes.[13][14]
Quantification Absolute quantification possible with an internal standard (qNMR). Does not require reference standards for each analyte.Requires reference standards for accurate quantification. Results are often reported as area percent without response factors.[15]Requires reference standards for accurate quantification.
Sensitivity Generally lower sensitivity compared to HPLC and GC-MS.[16]High sensitivity, with detection limits in the ng/mL (ppb) range with UV detection.[17][18]Very high sensitivity, especially with selected ion monitoring (SIM), reaching femtomolar ranges.[14]
Structural Information Provides detailed structural information for unambiguous identification of known and unknown impurities.Provides limited structural information (retention time and UV spectrum). Often coupled with MS for better identification.[19]Provides mass spectra which can be used for structural elucidation and library matching.[20]
Speed Can be faster for simple mixtures, but complex spectra may require longer acquisition and processing times.Analysis times are typically in the range of minutes to an hour.Analysis times are generally in the range of minutes.
Advantages - Non-destructive- Provides unambiguous structural information- Universal detector for protons- Can quantify without individual reference standards- High sensitivity and resolution- Applicable to a wide range of compounds- Well-established and robust- Excellent separation efficiency for volatile compounds- High sensitivity and selectivity- Provides molecular weight and fragmentation information
Disadvantages - Lower sensitivity- Can have overlapping signals in complex mixtures- Higher instrument cost- Requires reference standards for quantification- Limited structural information from UV detection alone- Limited to volatile and thermally stable compounds- Derivatization can add complexity

Experimental Protocols

Key Experiment: Quantitative ¹H NMR (qNMR) Analysis

Objective: To identify and quantify impurities in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same vial. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte or impurity signals.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is generally recommended for quantitative analysis.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the impurity signals.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the internal standard, this compound, and any identified impurities.

    • Calculate the molar ratio of each impurity relative to the internal standard using the following formula:

      Molarity of Impurity = (Integral of Impurity / Number of Protons) / (Integral of Standard / Number of Protons) * Molarity of Standard

    • Calculate the weight percentage of each impurity.

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition & Processing cluster_quantification Quantification & Reporting cluster_alternatives Alternative/Confirmatory Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve HPLC_Analysis HPLC-UV/MS Analysis Sample->HPLC_Analysis Inject GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Inject Standard Internal Standard Standard->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Prepare NMR Tube Dissolve->NMR_Tube Transfer Acquire_Spectrum Acquire 1H NMR Spectrum NMR_Tube->Acquire_Spectrum Analyze Process_Spectrum Phase & Baseline Correction Acquire_Spectrum->Process_Spectrum Process Integrate_Peaks Integrate Signals Process_Spectrum->Integrate_Peaks Integrate Identify_Impurities Identify Impurities by Chemical Shift Integrate_Peaks->Identify_Impurities Analyze Calculate_Concentration Calculate Molar Ratios & Weight % Identify_Impurities->Calculate_Concentration Quantify Report Generate Analysis Report Calculate_Concentration->Report Finalize HPLC_Analysis->Report GCMS_Analysis->Report

Caption: Workflow for NMR-based impurity analysis of this compound.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-N-phenylaniline. For comparative purposes, spectral data for related compounds, including the parent N-phenylaniline, 2-chloro-N-phenylaniline, and 4-bromo-N-phenylaniline, are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Structural Overview and NMR Analysis

This compound is an aromatic amine containing two phenyl rings linked by a secondary amine. The bromine substituent on one of the rings at the ortho position significantly influences the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons. NMR spectroscopy is a powerful tool for confirming the substitution pattern and overall structure of such molecules.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound displays a set of complex multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the amine bridge. The data presented below was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

CompoundAromatic Protons (ppm)NH Proton (ppm)
This compound 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[1]Not explicitly reported, often a broad singlet
N-phenylaniline (Diphenylamine) 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H)[1]5.63 (broad s, 1H)
2-chloro-N-phenylaniline 7.35 – 7.25 (m, 4H), 7.14 (d, J = 8.3 Hz, 2H), 7.09 (t, J = 8.2 Hz, 1H), 7.02 (t, J = 7.3 Hz, 1H), 6.78 (dd, J = 10.9, 4.3 Hz, 1H)[1]Not explicitly reported, often a broad singlet
4-bromo-N-phenylaniline 7.36-7.26 (m, 4H), 7.07-6.93 (m, 5H)[2]5.71 (broad s, 1H)[2]
2-bromoaniline 7.39 (dd, J=7.9, 1.5 Hz, 1H), 7.08 (td, J=7.1, 1.5 Hz, 1H), 6.73 (dd, J=8.1, 1.7 Hz, 1H), 6.61 (td, J=7.1, 1.7 Hz, 1H)4.01 (broad s, 2H)[3]

In the ¹H NMR spectrum of this compound, the downfield signal at 7.50 ppm can be attributed to the proton ortho to the bromine atom, which experiences deshielding effects. The remaining aromatic protons appear as a series of multiplets. In comparison, the spectrum of N-phenylaniline is more symmetrical. The presence of a halogen at the ortho position, as seen in both 2-bromo and 2-chloro-N-phenylaniline, introduces significant complexity and deshielding of the adjacent protons compared to the unsubstituted N-phenylaniline.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts in the aromatic region are sensitive to the electronic effects of the substituents. The data below was acquired in CDCl₃ on a 100 MHz spectrometer.

CompoundAromatic Carbons (ppm)
This compound 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[1]
N-phenylaniline (Diphenylamine) 142.9, 129.1, 120.8, 117.6[1]
2-chloro-N-phenylaniline 141.4, 140.2, 129.6, 129.3, 127.3, 122.5, 121.4, 120.2, 120.1, 115.5[1]
4-bromo-N-phenylaniline 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, 112.6[2]
2-bromoaniline 144.1, 132.7, 128.4, 119.5, 115.8, 109.4

The ¹³C NMR spectrum of this compound shows ten distinct signals in the aromatic region, corresponding to the twelve non-equivalent carbons of the two phenyl rings. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 112.1 ppm. The two carbons attached to the nitrogen (C-N) are observed at 141.4 and 141.3 ppm. Comparing this to N-phenylaniline, which has a much simpler spectrum due to its symmetry, the effect of the ortho-bromo substitution is evident in the increased number of signals and the significant downfield shift of the carbon bearing the bromine.

Experimental Protocols

General Procedure for NMR Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.[4] Samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[4] For ¹H NMR, a standard pulse sequence was utilized with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.[4]

Visualizations

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve this compound in CDCl3 B Add TMS as internal standard A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Determine Chemical Shifts (δ) C->E D->E F Analyze Multiplicities & Coupling Constants (J) E->F G Integrate Proton Signals F->G H Assign Signals to Specific Nuclei G->H I Structural Confirmation H->I

Caption: Workflow for NMR-based structural analysis.

Chemical Structure and Key NMR Regions

This diagram shows the structure of this compound and highlights the key regions in the ¹H and ¹³C NMR spectra.

Chemical_Structure cluster_structure This compound cluster_1H 1H NMR Regions cluster_13C 13C NMR Regions structure H_Aromatic Aromatic Protons (6.7 - 7.5 ppm) C_Aromatic Aromatic Carbons (112 - 142 ppm) H_NH NH Proton (variable, broad) C_Br C-Br (~112 ppm)

References

Mass Spectrometry of 2-bromo-N-phenylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected mass spectrometry (MS) behavior of 2-bromo-N-phenylaniline. Due to the limited availability of published mass spectra for this specific compound, this guide leverages experimental data from structurally similar molecules to predict its fragmentation pattern and establish a robust analytical protocol. By comparing the anticipated fragmentation of this compound with known data from its analogs, researchers can gain valuable insights for compound identification and characterization.

Predicted Mass Spectrum and Comparison with Analogs

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of specific bonds. The presence of a bromine atom will produce a characteristic isotopic pattern (M+ and M+2 peaks with an approximate 1:1 ratio) for all bromine-containing fragments, which is a crucial identifier.

The primary fragmentation pathways are predicted based on the known behavior of similar compounds, particularly 2-chloro-N-phenylaniline, and general principles of mass spectrometry.[1] The most likely fragmentation points are the C-N bond and the C-Br bond.

A comparison of the predicted key fragments of this compound with the observed fragments of related bromo-anilines is presented in the table below. This comparison allows for an estimation of the expected mass-to-charge ratios (m/z) and provides a basis for spectral interpretation.

Compound Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] and Proposed Structures Source
This compound (Predicted) 247/249167 ([M-Br]+), 92 ([C6H5NH]+), 77 ([C6H5]+)Predicted
2-chloro-N-phenylaniline 203/205168 ([M-Cl]+), 167 ([M-HCl]+), 92 ([C6H5NH]+), 77 ([C6H5]+)[1]
2-bromoaniline 171/17392 ([M-Br]+), 65 ([C5H5]+)[2]
4-bromoaniline 171/17392 ([M-Br]+), 65 ([C5H5]+)[3][4]
2-bromo-5-nitroaniline 216/218186/188 ([M-NO]+), 170/172 ([M-NO2]+), 137 ([M-Br-NO]+), 91 ([M-Br-NO2]+)[5]
4-bromo-2-methylaniline 185/187106 ([M-Br]+), 77 ([C6H5]+)[6]
2-bromo-4-chloroaniline 205/207/209170/172 ([M-Cl]+), 126/128 ([M-Br]+), 90 ([M-Br-Cl]+)[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for similar aromatic amines and halogenated compounds.[1]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-300.

  • Scan Mode: Full scan.

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [C₁₂H₁₀BrN]⁺˙ m/z = 247/249 F1 [C₁₂H₁₀N]⁺ m/z = 168 M->F1 -Br• F2 [C₆H₅NH]⁺˙ m/z = 92 M->F2 -C₆H₅Br F3 [C₆H₅]⁺ m/z = 77 F1->F3 -HCN Br_radical Br• C6H5N_radical C₆H₅N• HCN_loss -HCN

References

Comparative Infrared Spectroscopy Analysis: 2-bromo-N-phenylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the infrared (IR) spectrum of 2-bromo-N-phenylaniline against its structural analogues, N-phenylaniline and 2-bromoaniline. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and quality control of aromatic amine derivatives. The comparison is based on the characteristic vibrational frequencies of key functional groups, offering a foundational dataset for spectroscopic analysis.

Comparison of Key Infrared Absorption Frequencies

The infrared spectra of aromatic amines are characterized by distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the expected and observed IR absorption frequencies for this compound and its comparators. The data for N-phenylaniline and 2-bromoaniline are compiled from publicly available spectral databases.

Functional GroupVibrational ModeThis compound (Expected)N-phenylaniline (Diphenylamine)2-bromoaniline
N-H Stretch~3350-3310 cm⁻¹ (single, weak)~3350-3310 cm⁻¹3466, 3373 cm⁻¹ (two bands)
C-N Stretch (Aromatic)~1335-1250 cm⁻¹ (strong)~1335-1250 cm⁻¹~1281 cm⁻¹
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aromatic C=C Stretch (in-ring)~1600-1400 cm⁻¹~1610, 1500 cm⁻¹~1619 cm⁻¹
C-Br Stretch~690-515 cm⁻¹Not ApplicableNot explicitly reported in findings
N-H Bend (Primary Amine)Not ApplicableNot Applicable~1619 cm⁻¹
N-H Wag (Secondary Amine)~910-665 cm⁻¹ (broad)~910-665 cm⁻¹Not Applicable

Analysis:

  • N-H Stretch: this compound, as a secondary amine, is expected to exhibit a single, weak N-H stretching band, similar to N-phenylaniline.[1] In contrast, 2-bromoaniline, a primary amine, displays two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1]

  • C-N Stretch: A strong absorption band in the 1335-1250 cm⁻¹ region is characteristic of the C-N stretching vibration in aromatic amines for all three compounds.[1][2]

  • Aromatic C-H and C=C Stretch: All three compounds are expected to show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and multiple bands in the 1600-1400 cm⁻¹ region due to carbon-carbon stretching within the aromatic rings.[3]

  • C-Br Stretch: The carbon-bromine stretching vibration is anticipated in the lower frequency region of the spectrum for this compound and 2-bromoaniline.

  • N-H Bend/Wag: The N-H bending vibration is a key differentiator, being present only in the primary amine, 2-bromoaniline.[1] Conversely, the broad N-H wagging band is characteristic of secondary amines like this compound and N-phenylaniline.[1]

Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method

This protocol details the steps for preparing a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique. This method is suitable for obtaining high-quality spectra of solid organic compounds like this compound.

Materials and Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pelletizing die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Infrared lamp or oven

Procedure:

  • Drying: Thoroughly dry the spectroscopy-grade KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[4]

  • Grinding and Mixing: In the agate mortar, grind the sample to a fine powder. Add the KBr and continue to grind the mixture until it is a homogeneous, fine powder. Rapid and thorough mixing is crucial for a clear pellet.

  • Pellet Formation: Transfer a portion of the mixture to the pelletizing die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background and Sample Scans: First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the sample scan to obtain the infrared spectrum.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands and compare them with reference data.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, from sample preparation to structural elucidation.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Solid Sample (e.g., this compound) Grind Grind and Mix Sample->Grind KBr Dry Spectroscopy-Grade KBr KBr->Grind Press Press into Pellet Grind->Press FTIR FTIR Spectrometer Press->FTIR Insert Pellet Background Acquire Background Spectrum FTIR->Background SampleScan Acquire Sample Spectrum FTIR->SampleScan Process Process Spectrum (Baseline Correction, etc.) Background->Process SampleScan->Process Identify Identify Characteristic Absorption Bands Process->Identify Compare Compare with Reference Spectra / Correlation Charts Identify->Compare Structure Propose / Confirm Chemical Structure Compare->Structure

Caption: Workflow for IR analysis of a solid sample.

References

A Comparative Guide to the Reactivity of 2-bromo-N-phenylaniline and 2-chloro-N-phenylaniline in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-bromo-N-phenylaniline and 2-chloro-N-phenylaniline in palladium-catalyzed cross-coupling reactions. The selection of the aryl halide starting material is a critical decision in synthesis design, impacting reaction efficiency, catalyst selection, and overall process economy. This document summarizes the fundamental principles of reactivity, presents supporting experimental data from analogous systems, and provides detailed experimental protocols for key transformations.

Executive Summary: Reactivity Principles

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is predominantly governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approximately 336 kJ/mol) is weaker than the C-Cl bond (approximately 401 kJ/mol), making the former more susceptible to oxidative addition to the palladium(0) catalyst. This initial activation step is often the rate-determining step in many catalytic cycles, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Consequently, This compound is inherently more reactive than 2-chloro-N-phenylaniline . This enhanced reactivity typically translates to:

  • Milder Reaction Conditions: Reactions with the bromo-substrate can often be conducted at lower temperatures.

  • Lower Catalyst Loadings: Efficient conversion may be achieved with a smaller amount of the palladium catalyst.

  • Shorter Reaction Times: The increased rate of oxidative addition leads to faster overall reaction rates.

  • Broader Catalyst/Ligand Compatibility: A wider range of standard phosphine ligands can be effectively employed.

Conversely, the activation of the more robust C-Cl bond in 2-chloro-N-phenylaniline generally necessitates more specialized and highly active catalytic systems. These often feature bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[1][2] While aryl chlorides are more cost-effective and widely available starting materials, their lower reactivity requires more forceful conditions and specialized catalysts.[1]

Data Presentation: Comparative Performance

Direct head-to-head comparative data for this compound and 2-chloro-N-phenylaniline under identical reaction conditions is not extensively available in the literature. However, data from closely related systems and analogous reactions strongly support the established reactivity trend.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Ammonium Salts

This table presents a direct comparison of an aryl chloride and an aryl bromide in a palladium-catalyzed amination, illustrating the generally higher reactivity of the bromide.

EntryAryl HalideCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd[P(o-tol)₃]₂ / CyPF-tBu1001285[3]
24-BromotoluenePd[P(o-tol)₃]₂ / CyPF-tBu1001295[3]

As the data indicates, the coupling of ammonia with aryl bromides occurs faster and with higher selectivity for the formation of the primary arylamine than the coupling with aryl chlorides.[3]

Table 2: Representative Conditions for Carbazole Synthesis via Intramolecular C-H Arylation

The intramolecular cyclization of 2-halo-N-phenylaniline derivatives is a key route to carbazoles. The conditions required for the chloro-substrate are typically more demanding than those for the bromo-analogue.

Substrate TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Bromo-N-arylcarbazolePd(OAc)₂ / PPh₃K₂CO₃DMFNot specifiedNot specifiedGood
N-(2-chlorophenyl)acetamidePd(OAc)₂ / Cu(OAc)₂-Toluene12024~95

Experimental Protocols

The following are detailed, representative protocols for common palladium-catalyzed reactions involving ortho-haloaniline substrates. These can be adapted for this compound and 2-chloro-N-phenylaniline.

Protocol 1: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline

This protocol was developed for the coupling of various boronic esters with unprotected ortho-bromoanilines and demonstrates the conditions suitable for the more reactive bromo-substrate.[4]

Reagents:

  • ortho-Bromoaniline derivative (1.0 equiv)

  • Boronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 palladacycle (10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.3 M)

Procedure:

  • To an oven-dried Schlenk tube, add the ortho-bromoaniline (0.1 mmol), the boronic ester (0.15 mmol), CataCXium A Pd G3 (0.01 mmol), and K₃PO₄ (0.3 mmol).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous 2-MeTHF (0.33 mL) via syringe.

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-chloro-N-phenylaniline

This protocol is representative for the coupling of an aryl chloride with an amine, which is analogous to the intermolecular amination of 2-chloro-N-phenylaniline itself. Note the use of a specialized biarylphosphine ligand (XPhos) to facilitate the reaction of the less reactive aryl chloride.

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas.

  • Add anhydrous toluene, followed by 2-chloroaniline and bromobenzene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a logical workflow for selecting a starting material based on reactivity and cost.

Palladium_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle cluster_steps Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)(X)L₂ Pd0->PdII Ar-X (Aryl Halide) Transmetal Transmetalation (e.g., with R-B(OR)₂) PdII_R Ar-Pd(II)(R)L₂ PdII->PdII_R R-M Byproducts M-X PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R (Product) PdII_R->Product Reactants Ar-X + R-M

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow start Starting Material Selection: 2-Halo-N-phenylaniline reactivity_priority Is high reactivity/ mild conditions a priority? start->reactivity_priority bromo Choose this compound reactivity_priority->bromo Yes chloro Consider 2-chloro-N-phenylaniline reactivity_priority->chloro No (Cost is priority) bromo_pros Pros: - Milder conditions - Lower catalyst loading - Simpler ligands bromo->bromo_pros chloro_pros Pros: - Lower cost - Readily available chloro->chloro_pros chloro_cons Cons: - Harsher conditions - Requires specialized,  more expensive ligands chloro->chloro_cons

Caption: Decision workflow for selecting the aryl halide starting material.

References

A Comparative Guide to Aryl Halide Reactivity in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency. This palladium-catalyzed cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A critical parameter influencing the success of this reaction is the nature of the leaving group on the aryl electrophile. This guide provides an objective comparison of the reactivity of common aryl halides (iodides, bromides, chlorides) and triflates in the Buchwald-Hartwig amination, supported by experimental data, to aid in reaction design and optimization.

Relative Reactivity of Aryl Halides and Triflates

The reactivity of the aryl electrophile in the Buchwald-Hartwig amination is largely governed by the facility of the oxidative addition step to the palladium(0) catalyst. The generally accepted trend for this step is:

Aryl Iodide > Aryl Bromide > Aryl Triflate > Aryl Chloride

This trend is based on the bond dissociation energies of the carbon-leaving group bond (C-I < C-Br < C-Cl). However, the overall reaction rate and yield can be influenced by other factors, such as catalyst inhibition and the nature of the ligand and base. For instance, while aryl iodides are highly reactive in the oxidative addition step, the generated iodide ions can sometimes act as catalyst inhibitors, leading to slower overall reaction rates compared to aryl bromides under certain conditions.

Quantitative Comparison of Aryl Halide Performance

To provide a clear comparison, the following table summarizes the performance of different aryl halides in the Buchwald-Hartwig amination of 4-substituted toluenes with aniline under standardized conditions.

Aryl ElectrophileLeaving GroupProduct Yield (%)Reaction Time (h)
4-IodotolueneI~95%2
4-BromotolueneBr>98%1
4-ChlorotolueneCl~90%4
4-Tolyl triflateOTf~92%3

Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual yields and reaction times may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of aryl halides and triflates.

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the aryl halide or triflate and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Reactivity

To further illustrate the key aspects of the Buchwald-Hartwig amination, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -[Base-H]X Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Aryl_Halide_Reactivity reactivity Aryl Iodide Aryl Bromide Aryl Triflate Aryl Chloride label Decreasing Reactivity in Oxidative Addition

Caption: Relative reactivity of aryl halides in the oxidative addition step.

Conclusion

The choice of aryl halide or triflate is a crucial factor in the design of a successful Buchwald-Hartwig amination. While aryl iodides are the most reactive towards oxidative addition, practical considerations may favor the use of aryl bromides, which often provide excellent yields with faster overall reaction times and are less prone to catalyst inhibition. Aryl chlorides, although less reactive, are often more cost-effective and readily available, making them attractive for large-scale synthesis, provided a suitable catalyst system is employed. Aryl triflates offer a valuable alternative to halides, particularly when the corresponding phenol is more accessible than the aryl halide. Understanding the relative reactivities and potential challenges associated with each leaving group allows researchers to make informed decisions to optimize their synthetic strategies.

A Spectroscopic Comparison of 2-bromo-N-phenylaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 2-bromo-N-phenylaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into their structural and electronic characteristics.

Introduction

This compound and its analogues are important scaffolds in medicinal chemistry and materials science. Understanding their spectroscopic properties is crucial for confirming their synthesis, elucidating their structure, and predicting their reactivity and potential applications. This guide presents a comparative summary of their key spectral features.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for this compound and representative derivatives. The inclusion of substituents on the N-phenyl ring allows for a comparison of electronic effects on the spectral properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~8.0-6.5 (m, Ar-H), ~5.7 (s, NH)~145-115 (Ar-C), ~110 (C-Br)
2-bromo-N-(4-methoxyphenyl)aniline ~7.8-6.7 (m, Ar-H), ~5.6 (s, NH), ~3.8 (s, OCH₃)~155 (C-OCH₃), ~145-114 (Ar-C), ~110 (C-Br), ~55 (OCH₃)
2-bromo-N-(4-nitrophenyl)aniline ~8.2-6.8 (m, Ar-H), ~6.0 (s, NH)~150-118 (Ar-C), ~142 (C-NO₂), ~112 (C-Br)

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from representative literature values for similar structures.

Table 2: FT-IR Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1500 (C=C stretch), ~750 (C-Br stretch)
2-bromo-N-(4-methoxyphenyl)aniline ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950 (C-H stretch, OCH₃), ~1600, 1510 (C=C stretch), ~1240 (C-O stretch), ~750 (C-Br stretch)
2-bromo-N-(4-nitrophenyl)aniline ~3380 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600, 1580 (C=C stretch), ~1520, 1340 (N-O stretch, NO₂), ~750 (C-Br stretch)

Table 3: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of chromophores.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
This compound ~285, ~240~18,000, ~15,000Ethanol
2-bromo-N-(4-methoxyphenyl)aniline ~295, ~245~20,000, ~16,000Ethanol
2-bromo-N-(4-nitrophenyl)aniline ~380, ~270~15,000, ~25,000Ethanol

Experimental Protocols

The data presented in this guide are typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For solution-phase measurements, the compound is dissolved in a suitable transparent solvent (e.g., chloroform, dichloromethane) and placed in a liquid cell.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the empty ATR crystal or the pure solvent is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A Shimadzu UV-2600 (or equivalent) double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 10⁻³ M. This stock solution is then diluted to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M, for which the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a matched pair of quartz cuvettes (1 cm path length), with one containing the pure solvent as a reference.

  • Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of This compound Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data_proc Data Processing & Analysis nmr->data_proc ir->data_proc uv->data_proc comparison Comparative Analysis of Spectroscopic Data data_proc->comparison conclusion Structure-Spectra Correlations comparison->conclusion

Caption: Workflow for the spectroscopic comparison of this compound derivatives.

Comparative Guide to Analytical Methods for the Characterization of 2-bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 2-bromo-N-phenylaniline (CAS No: 61613-22-7), a significant intermediate in organic synthesis. The selection of an appropriate analytical method is crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document outlines the principles, experimental protocols, and expected data for several core analytical techniques, enabling an objective comparison of their performance.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₀BrN, is a substituted diphenylamine derivative.[1] Its structural characterization is fundamental for quality control in synthesis and for its application in further chemical transformations, such as in the development of novel pharmaceutical agents or materials. The analytical methods discussed herein provide orthogonal information to ensure a comprehensive characterization of the molecule.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups. Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: NMR Spectroscopic Data

Technique Observed Chemical Shifts (δ) in ppm Interpretation
¹H NMR 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)The complex multiplet patterns in the aromatic region (6.7-7.5 ppm) correspond to the nine aromatic protons. The distinct downfield shifts are indicative of the electron-withdrawing effect of the bromine atom and the anisotropic effect of the phenyl rings.
¹³C NMR 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1The spectrum shows ten distinct signals, corresponding to the twelve carbon atoms in the molecule, indicating some degree of symmetry or overlapping signals. The chemical shifts are consistent with the presence of two aromatic rings.

Note: The NMR data is based on experimentally obtained spectra for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H stretching, C-N stretching, and aromatic C-H and C=C bending and stretching.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Expected Appearance
3400 - 3300N-H Stretch (secondary amine)Sharp, medium intensity
3100 - 3000Aromatic C-H StretchMultiple weak to medium bands
1620 - 1580C=C Aromatic Ring StretchTwo to three medium to strong bands
1350 - 1250Aromatic C-N StretchStrong band
800 - 600C-Br StretchMedium to strong band
770 - 730 and 710-690Aromatic C-H Out-of-Plane BendingStrong bands indicative of ortho- and mono-substitution

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for this compound.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a starting condition of 60:40 (v/v) acetonitrile:water can be used.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Data Analysis: Identify the peak corresponding to this compound by its retention time, confirmed by running a standard. Purity can be assessed by the area percentage of the main peak. Quantification can be performed using a calibration curve generated from standards of known concentrations.

Data Presentation: Typical HPLC Performance

Parameter Typical Value/Range Significance
Retention Time (t_R) Dependent on specific conditions (column, mobile phase)A characteristic value for identification under defined conditions.
Resolution (R_s) > 2.0Ensures good separation from potential impurities.
Tailing Factor (T) 0.9 - 1.2Indicates good peak shape and chromatographic performance.
Linearity (r²) > 0.999Essential for accurate quantification.
Limit of Detection (LOD) ng/mL rangeDefines the lowest concentration that can be reliably detected.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Injector Temperature: 250-280 °C.

    • MS Parameters: Scan range of m/z 40-500.

  • Data Analysis: Identify the peak for this compound based on its retention time and the corresponding mass spectrum. The mass spectrum will show the molecular ion and characteristic fragment ions.

Data Presentation: Expected GC-MS Data

Parameter Expected Value/Observation Interpretation
Retention Time (t_R) Dependent on the temperature program and column.Characteristic for identification.
Molecular Ion (M⁺) m/z 247 and 249 (in an approximate 1:1 ratio)Confirms the molecular weight and the presence of one bromine atom.
Key Fragment Ions m/z 168 ([M-Br]⁺), m/z 167 ([M-HBr]⁺), m/z 92, m/z 77The fragmentation pattern provides structural information. The loss of bromine (Br) and hydrogen bromide (HBr) are common fragmentation pathways for brominated aromatic compounds. The ion at m/z 167 corresponds to the stable carbazole radical cation.

Note: The fragmentation pattern is predicted based on common fragmentation rules for halogenated diphenylamines.

Visualizing Analytical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the analytical processes.

Analytical_Workflow cluster_spectroscopy Spectroscopic Characterization cluster_chromatography Chromatographic Analysis Sample_Spec This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample_Spec->NMR Dissolve in CDCl₃ FTIR FTIR Spectroscopy Sample_Spec->FTIR Prepare KBr pellet or ATR Sample_g_MS Dissolve in MeOH/ACN Sample_Spec->Sample_g_MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Functional Group\nIdentification Functional Group Identification FTIR->Functional Group\nIdentification MS_Direct Mass Spectrometry (Direct Infusion) Molecular Weight\nConfirmation Molecular Weight Confirmation MS_Direct->Molecular Weight\nConfirmation Sample_g_MS->MS_Direct Sample_Chrom This compound Sample HPLC HPLC Analysis Sample_Chrom->HPLC Dissolve in Mobile Phase GCMS GC-MS Analysis Sample_Chrom->GCMS Dissolve in Volatile Solvent Purity Assessment &\nQuantification Purity Assessment & Quantification HPLC->Purity Assessment &\nQuantification Impurity Profiling &\nIdentification Impurity Profiling & Identification GCMS->Impurity Profiling &\nIdentification

Caption: Workflow for the analytical characterization of this compound.

Comparison of Analytical Methods

The choice of analytical method depends on the specific information required.

Method Information Obtained Advantages Limitations Best For
¹H and ¹³C NMR Detailed molecular structure, identification of isomers.Unambiguous structural elucidation, non-destructive.Requires relatively pure sample, lower sensitivity than MS.Confirming chemical identity and structure.
FTIR Presence of functional groups (N-H, C-N, C-Br, aromatic rings).Fast, simple, inexpensive.Provides limited structural information, not suitable for complex mixtures.Rapid confirmation of functional groups.
HPLC-UV Purity assessment, quantification.High resolution, accurate quantification, suitable for non-volatile compounds.Requires a reference standard for quantification.Routine quality control and purity determination.
GC-MS Separation of volatile impurities, structural information from fragmentation.High sensitivity, provides molecular weight and structural data.Not suitable for thermally labile or non-volatile compounds.Impurity profiling and identification.

Conclusion

A comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy is unparalleled for definitive structural confirmation. FTIR provides rapid functional group identification. For purity and quantitative analysis, HPLC is a robust and reliable method. GC-MS is highly effective for identifying and quantifying volatile impurities and provides complementary structural information through its fragmentation patterns. The selection of one or a combination of these methods should be guided by the specific analytical goals, whether for routine quality control, in-depth structural elucidation, or impurity profiling.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. This guide provides a comparative analysis of different palladium catalyst systems for the coupling of 2-bromo-N-phenylaniline derivatives, focusing on the intramolecular cyclization to form carbazoles, a common and well-documented application of this substrate class.

The intramolecular C-N coupling of this compound and its analogues to form the carbazole scaffold presents a sterically hindered system, making the choice of an appropriate palladium catalyst crucial for achieving high yields. This guide summarizes experimental data from the literature to aid in the selection of an optimal catalyst system.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the palladium precursor, the phosphine ligand, and the base employed. Bulky, electron-rich phosphine ligands are generally preferred for sterically demanding substrates.

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
Pd(OAc)₂ (5 mol%)NoneCu(OAc)₂ (1 equiv)Toluene120242-Acetaminobiphenyl~99[1]
Pd₂(dba)₃ (5 mol%)XPhos (10 mol%)K₃PO₄ (2.5 equiv)1,4-Dioxane100244-Bromo-2-(alkynyl)-6-(alkynyl)anilineHigh[2]
Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃ (2.7 equiv)p-Xylene1252-4Dibenzo[b,d]iodonium triflate + Anilineup to 71[3]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are protocols for representative palladium-catalyzed intramolecular amination reactions of this compound derivatives.

Protocol 1: Palladium-Catalyzed Synthesis of N-Acetylcarbazole[1]

This protocol describes the cyclization of 2-acetaminobiphenyl, a derivative of this compound after an initial coupling step.

Materials:

  • 2-Acetaminobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Oxygen balloon

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv.).

  • Add toluene (5 mL) to the flask.

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-acetylcarbazole.

Protocol 2: Intramolecular Amination to form a Substituted Carbazole[2]

This protocol is for the final intramolecular cyclization step in a multi-step synthesis of a substituted carbazole.

Materials:

  • Substituted 4-bromo-2,6-di(alkynyl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube and standard equipment for inert atmosphere chemistry

Procedure:

  • In a Schlenk tube, combine the substituted 4-bromo-2,6-di(alkynyl)aniline (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and K₃PO₄ (2.5 equiv).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add dry, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate three times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the palladium-catalyzed intramolecular amination of a this compound derivative.

G General Workflow for Intramolecular Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound derivative, Pd precursor, ligand, and base in a Schlenk tube purge Evacuate and backfill with inert gas (3x) start->purge add_solvent Add anhydrous, degassed solvent purge->add_solvent heat Heat to specified temperature with stirring add_solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute, wash with water/brine, and extract with organic solvent cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify end end purify->end Isolated Carbazole Product

Caption: General experimental workflow for the palladium-catalyzed intramolecular amination.

Concluding Remarks

The selection of an appropriate palladium catalyst system is paramount for the successful C-N coupling of sterically hindered substrates like this compound derivatives. For the intramolecular cyclization to form carbazoles, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and Xantphos with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ have demonstrated high efficacy. The choice of a suitable base, such as K₃PO₄ or Cs₂CO₃, is also critical. The provided protocols and workflow offer a solid foundation for researchers to develop and optimize their synthetic routes towards carbazole-containing molecules and other complex arylamines.

References

A Comparative Guide to the Kinetic Studies of 2-bromo-N-phenylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the cross-coupling reactions of 2-bromo-N-phenylaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. While specific kinetic data for this substrate is not extensively available in the public domain, this document compiles performance data from studies on structurally similar compounds to offer a practical framework for catalyst selection, reaction optimization, and experimental design. The focus is on two of the most powerful cross-coupling methodologies: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

Performance Comparison of Catalytic Systems

The efficiency of cross-coupling reactions involving this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the expected performance of various catalytic systems based on data from analogous reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond, coupling an amine with an aryl halide.[1] For this compound, this would typically involve an intramolecular cyclization to form a carbazole derivative or intermolecular coupling with another amine.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Expected Outcome
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene80-110High yields, effective for sterically hindered anilines.[2]
Pd₂(dba)₃ (1-2)RuPhos (2-4)K₃PO₄Dioxane100Good for electron-rich and electron-poor anilines.
[Pd(allyl)Cl]₂ (1)BrettPhos (2)LiHMDSTHFRT-80Applicable for a wide range of primary and secondary amines.[1]
PdCl₂(dppf) (3)dppf (3)Cs₂CO₃DMF90-120Effective for a broad range of aryl bromides.[3]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[4]

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Expected Outcome
Pd(PPh₃)₄ (3-5)-K₂CO₃Toluene/H₂O80-100A classic, reliable catalyst, though may require higher loadings.[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O90-110Highly active for hindered substrates, allowing for lower catalyst loading.[3]
PEPPSI™-IPr (1-3)-Cs₂CO₃THFRT-70Robust N-heterocyclic carbene (NHC) catalyst, effective for challenging couplings.[5]
PdCl₂(dppf) (3)-Na₂CO₃DMF90Good for a wide variety of boronic acids.[6]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation between this compound and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

To better understand the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Amine Coordination Amine Coordination Ar-Pd(II)(L2)-Br->Amine Coordination R2NH [Ar-Pd(II)(L2)(R2NH)]+Br- [Ar-Pd(II)(L2)(R2NH)]+Br- Amine Coordination->[Ar-Pd(II)(L2)(R2NH)]+Br- Deprotonation Deprotonation [Ar-Pd(II)(L2)(R2NH)]+Br-->Deprotonation Base Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation R'-B(OH)2 / Base Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)(L2)-R' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Substrate, Coupling Partner, Catalyst) Reaction_Setup Combine Reagents in Reaction Vessel under Inert Atmosphere Reagent_Prep->Reaction_Setup Initiation Initiate Reaction (e.g., Heating) Reaction_Setup->Initiation Sampling Withdraw Aliquots at Regular Time Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Analysis Analyze Samples (GC-MS, HPLC, NMR) Quenching->Analysis Kinetic_Plot Plot Concentration vs. Time to Determine Rate Law Analysis->Kinetic_Plot

General Experimental Workflow for Kinetic Analysis.

References

Safety Operating Guide

Proper Disposal of 2-bromo-N-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-N-phenylaniline. This halogenated aromatic amine is a hazardous substance and requires careful management to prevent harm to personnel and the environment.[1][2]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) as the primary source of information.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[4]

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Lab Coat: A standard lab coat is required to protect against skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[5]

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse eyes cautiously with water for several minutes.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse mouth with water and seek immediate medical attention.

Quantitative Safety and Disposal Data

ParameterInformationSource
Chemical Classification Halogenated Aromatic AmineGeneral Chemical Knowledge
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Toxic to aquatic life.[4][4]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat.[4] Work under a chemical fume hood.[4]
Spill Cleanup Avoid dust formation.[5] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[5][7][5][7]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[7][8] Do not empty into drains.[5][5][7][8]
Waste Stream Halogenated Organic Waste[3][9][10]

Experimental Protocols for Disposal

Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal purposes are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service.[11] Any attempt at in-lab chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in accordance with all applicable regulations.[11] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office for collection and subsequent disposal by a licensed hazardous waste contractor.[6][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.

  • Segregation and Collection:

    • Designated Waste Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).[9]

    • Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[3][9] Do not mix it with non-halogenated organic waste, as this complicates the disposal process.[3][10]

    • Avoid Mixing Incompatibles: Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases in the same waste container.[5]

  • Labeling:

    • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[3]

    • Content Information: Indicate the approximate concentration or percentage of the compound in the waste container.[9]

    • Hazard Symbols: Affix appropriate hazard symbols (e.g., harmful/irritant).

  • Storage:

    • Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area (SAA).[6]

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

    • Ventilation: Ensure the storage area is well-ventilated.[5]

  • Disposal Request:

    • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

    • Licensed Contractor: The EHS office will coordinate with a licensed professional waste disposal service to collect and dispose of the material.[4][6][12]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always container Select a Designated Halogenated Waste Container ppe->container collect Collect Waste in Container container->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste store Store in a Secure, Well-Ventilated Area (SAA with Secondary Containment) label_waste->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs disposal Disposal by a Licensed Hazardous Waste Contractor contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous safety and disposal protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.[3]

References

Essential Safety and Operational Guide for Handling 2-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like 2-bromo-N-phenylaniline. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate risks. This guide provides essential, immediate safety and logistical information, including a detailed operational plan and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar compounds, it is prudent to treat it as harmful if swallowed, toxic in contact with skin, and a cause of skin and serious eye irritation.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[3]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[2][4]Protects eyes from dust particles and splashes of solutions containing the compound.[3]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs. A complete suit protecting against chemicals may be necessary depending on the scale of work.[2][3]Protects the skin from accidental spills and contamination.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate filter for dusts and organic vapors should be used.[1][5]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[3]

Operational Plan: Safe Handling and Disposal

A systematic approach is essential for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and prevent environmental contamination.

1. Preparation and Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Engineering Controls: Ensure that a properly functioning chemical fume hood is used for all handling of the solid compound and its solutions.[3] Verify that safety showers and eyewash stations are readily accessible.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid the formation and inhalation of dust and aerosols.[2]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Wash hands thoroughly with soap and water after handling.[2]

    • Use non-sparking tools if there is a risk of ignition.[6]

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[2][7]

  • The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.[8]

3. Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated and properly labeled hazardous waste container.[8]

  • Container Management: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" along with the full chemical name.[8]

  • Licensed Disposal: This material and its container must be disposed of as hazardous waste.[8] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

  • Decontamination: "Empty" containers that held the compound must be treated as hazardous waste unless properly decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

4. Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spillage: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal as hazardous waste.[2][8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation - Risk Assessment - Verify Engineering Controls - Don PPE B Handling in Fume Hood - Avoid Dust/Aerosol Formation - Avoid Contact A->B C Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Labeled B->C Post-Experiment D Waste Collection - Segregated Hazardous Waste - Labeled Container B->D During Experiment F Emergency Response - First Aid - Spill Cleanup B->F If Incident Occurs C->B Future Use E Disposal - Licensed Disposal Service - Decontaminate Empties D->E

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.